L-Glyceric acid hemicalcium salt 1-hydrate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H10CaO8 |
|---|---|
Molecular Weight |
250.22 g/mol |
IUPAC Name |
calcium;(2S)-2,3-dihydroxypropanoate |
InChI |
InChI=1S/2C3H6O4.Ca/c2*4-1-2(5)3(6)7;/h2*2,4-5H,1H2,(H,6,7);/q;;+2/p-2/t2*2-;/m00./s1 |
InChI Key |
VPWAVWZPVGDNMN-CEOVSRFSSA-L |
Isomeric SMILES |
C([C@@H](C(=O)[O-])O)O.C([C@@H](C(=O)[O-])O)O.[Ca+2] |
Canonical SMILES |
C(C(C(=O)[O-])O)O.C(C(C(=O)[O-])O)O.[Ca+2] |
Origin of Product |
United States |
Foundational & Exploratory
Technical Monograph: L-Glyceric Acid Hemicalcium Salt (CAS 6057-35-8)
This technical guide provides an in-depth analysis of L-Glyceric acid hemicalcium salt 1-hydrate , focusing on its physicochemical properties, metabolic significance, and application in drug development and diagnostics.
Executive Summary
This compound (CAS 6057-35-8) is the calcium salt of the L-enantiomer of glyceric acid (2,3-dihydroxypropanoic acid). Unlike its D-isomer, which is a direct intermediate in glycolysis, L-glyceric acid occupies a unique niche in human metabolism, serving as a critical biomarker for Primary Hyperoxaluria Type 2 (PH2) .
This compound is primarily used as a reference standard in metabolic profiling, a substrate for enzymatic assays (specifically lactate dehydrogenase and glyoxylate reductase), and a functional ingredient in advanced dermatological formulations due to its alpha-hydroxy acid (AHA) properties.
Physicochemical Profile
| Property | Specification |
| Chemical Name | (S)-2,3-Dihydroxypropanoic acid hemicalcium salt monohydrate |
| CAS Number | 6057-35-8 |
| Molecular Formula | C₆H₁₀CaO₈ · H₂O (Hemicalcium salt basis: C₃H₅O₄ · 0.5Ca · H₂O) |
| Molecular Weight | 286.25 g/mol (for the hemicalcium dihydrate form often cited; adjust for monohydrate ~268.2 g/mol ) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water; Insoluble in ethanol, ether |
| Melting Point | 134–138 °C (decomposition) |
| Chirality | L-isomer (S-configuration) |
| Optical Rotation | |
| pKa | ~3.5 (Carboxylic acid group) |
Metabolic & Mechanistic Landscape[3][4][5]
Understanding the biological fate of L-glyceric acid is essential for researchers studying metabolic acidosis and hyperoxaluria.
The "Dead-End" Metabolite
In normal human metabolism, D-glycerate is phosphorylated by glycerate kinase to enter glycolysis. However, L-glycerate is not a substrate for glycerate kinase.[1] Instead, it is produced erroneously by Lactate Dehydrogenase (LDH) when hydroxypyruvate accumulates.
The enzyme Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR) normally prevents this by converting hydroxypyruvate into D-glycerate.[2][3] When GRHPR is defective (as in PH2), hydroxypyruvate is shunted toward L-glycerate production.
Diagram: The Metabolic Fork (Normal vs. Pathological)
Figure 1: The metabolic bifurcation of hydroxypyruvate. In GRHPR deficiency, flux shifts from D-glycerate (green path) to L-glycerate (red path), leading to L-glyceric aciduria.
Synthesis & Production
While D-glyceric acid is often produced via microbial fermentation (e.g., Gluconobacter species), the L-isomer requires specific stereoselective synthesis or enzymatic resolution.
-
Chemical Oxidation: Nitric acid oxidation of glycerol yields racemic DL-glyceric acid.
-
Chiral Resolution: The racemate is resolved using chiral amines (e.g., quinine or brucine) or via fractional crystallization of calcium salts, exploiting the solubility differences between L- and D-calcium glycerates.
-
Enzymatic Synthesis: Reduction of hydroxypyruvate using L-Lactate Dehydrogenase (L-LDH) and NADH. This method is preferred for producing high-purity L-isomer for analytical standards.
Experimental Protocol: Self-Validating Identification
For researchers using CAS 6057-35-8, verifying the enantiomeric purity is critical, as D-glycerate contamination can skew enzymatic assays.
Protocol: Enzymatic Enantiomer Discrimination
Principle: L-Lactate Dehydrogenase (L-LDH) specifically oxidizes L-glycerate to hydroxypyruvate in the presence of NAD+, whereas it is inactive against D-glycerate.
Reagents:
-
Buffer: 0.1 M Glycine-Hydrazine buffer, pH 9.0.
-
Enzyme: L-Lactate Dehydrogenase (Rabbit Muscle), ~1000 U/mL.
-
Cofactor: NAD+ (25 mM solution).
-
Substrate: L-Glyceric acid hemicalcium salt (Sample).
Workflow:
-
Blank Prep: Mix 2.5 mL Buffer + 0.1 mL NAD+ + 0.1 mL Water.
-
Sample Prep: Mix 2.5 mL Buffer + 0.1 mL NAD+ + 0.1 mL Sample (5 mM).
-
Initiation: Add 10 µL L-LDH to both cuvettes.
-
Measurement: Monitor Absorbance at 340 nm (NADH production) at 25°C.
-
Validation:
-
Positive Control: Pure L-Lactate.
-
Negative Control: Pure D-Glycerate.
-
Result: An increase in A340 confirms the presence of the L-isomer. Lack of reaction indicates D-isomer or inactive salt.
-
Diagram: Analytical Validation Workflow
Figure 2: Enzymatic validation workflow to distinguish L-glycerate from its D-isomer using L-LDH specificity.
Applications in Drug Development & Industry
A. Metabolic Disease Research (PH2)
L-Glyceric acid is the "gold standard" metabolite for diagnosing Primary Hyperoxaluria Type 2 . Researchers use this salt to:
-
Calibrate GC-MS and LC-MS/MS assays for urine organic acid profiling.
-
Screen for inhibitors of LDH to prevent L-glycerate accumulation in GRHPR-deficient models.
B. Dermatological Formulations
Similar to Lactic Acid and Glycolic Acid, L-Glyceric acid is an alpha-hydroxy acid (AHA).
-
Mechanism: Promotes corneocyte desquamation by chelating calcium ions in cell adhesion structures (desmosomes).
-
Advantage: The glycerol backbone offers superior humectant (hydrating) properties compared to glycolic acid, potentially reducing irritation.
Safety & Handling
-
GHS Classification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
-
Storage: Hygroscopic. Store at +2°C to +8°C under inert gas (Argon/Nitrogen) to prevent moisture absorption which alters stoichiometry.
References
-
Cambridge Isotope Laboratories. L-Glyceric acid, calcium salt dihydrate properties and safety.
-
National Institutes of Health (NIH). Pathway of gluconeogenesis from D- and L-glycerate in rat hepatocytes. Arch Biochem Biophys. 1988.
-
PubChem. L-Glyceric acid hemicalcium salt hydrate - Compound Summary.
-
Sigma-Aldrich. L-(−)-Glyceric acid hemicalcium salt monohydrate Product Sheet.
-
Van Schaftingen E. D-glycerate kinase deficiency as a cause of D-glyceric aciduria.[4] FEBS Lett. 1989. (Contextual reference for D vs L distinction).
Sources
Comprehensive Characterization of L-Glycerate Calcium Salt: Structural, Metabolic, and Synthetic Dimensions
The following technical guide details the chemical, physical, and biological properties of L-glycerate calcium salt, designed for researchers in biochemistry and drug development.
Executive Summary
L-Glycerate Calcium Salt (Calcium (S)-2,3-dihydroxypropanoate) is the calcium salt of the L-enantiomer of glyceric acid. Unlike its D-isomer, which is a central intermediate in glycolysis and serine metabolism, L-glycerate is primarily recognized in mammalian physiology as a metabolic marker associated with Primary Hyperoxaluria Type 2 (PH2) .
In industrial and research contexts, the distinction between the L- and D-forms is critical. While D-glyceric acid is readily produced via fermentation (e.g., Gluconobacter spp.), L-glycerate often requires enzymatic resolution or specific asymmetric synthesis. This guide provides the definitive structural data, physicochemical parameters, and metabolic context required for high-precision experimental design.
Chemical Identity & Stereochemistry[1]
Nomenclature and Classification
-
IUPAC Name : Calcium (2S)-2,3-dihydroxypropanoate dihydrate
-
Common Names : L-Glyceric acid calcium salt; Calcium L-glycerate
-
CAS Registry Number :
-
6057-35-8 (L-isomer, calcium salt)[1]
-
14028-63-8 (General/Unspecified hydrate reference)
-
-
Chemical Formula :
[2]
Stereochemical Configuration
The "L" designation follows the Fischer-Rosanoff convention, relating the configuration of the chiral center to L-glyceraldehyde. In the Cahn-Ingold-Prelog (CIP) system, L-glycerate corresponds to the (S)-configuration .
-
L-Glycerate : (S)-2,3-dihydroxypropanoate (Hydroxyl group on the left in Fischer projection).
-
D-Glycerate : (R)-2,3-dihydroxypropanoate (Hydroxyl group on the right in Fischer projection).
Critical Note for Researchers : Do not confuse L-glycerate with L-glyceraldehyde. While L-glyceraldehyde is the reference standard, the oxidation to glyceric acid preserves the stereocenter.
Molecular Structure Diagram (Concept)
The calcium ion (
Figure 1: Conceptual coordination complex of L-glycerate calcium salt demonstrating the 2:1 ligand-to-metal ratio and hydration shell.
Physicochemical Properties[3][4][5][6]
Molecular Weight Calculations
Precise molecular weight is essential for stoichiometry in enzymatic assays and buffer preparation.
| Form | Formula | Calculation | Molecular Weight ( g/mol ) |
| Anhydrous | 250.22 | ||
| Dihydrate | 286.25 |
Physical Characteristics
-
Appearance : White crystalline powder.
-
Solubility : Soluble in water; insoluble in ethanol and organic solvents.
-
Note: Calcium salts of
-hydroxy acids generally exhibit moderate water solubility due to the hydrophilic hydroxyl group, but less than their sodium counterparts.
-
-
Stability : Hygroscopic. Store in a desiccator at room temperature (
). Aqueous solutions should be prepared fresh or frozen to prevent microbial degradation or racemization over long periods at extreme pH. -
Optical Rotation :
( in ). (Note: D-isomer is ).
Biological & Metabolic Significance[7][8][9]
The Metabolic Fork: Normal vs. Pathological
In human metabolism, L-glycerate is a diagnostic marker. The body normally processes D-glycerate (via Glycerate Kinase). L-glycerate is produced erroneously when specific enzymes are deficient.
-
Normal Pathway : Hydroxypyruvate
D-Glycerate 2-Phosphoglycerate. -
Pathological Pathway (PH2) : In the absence of Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR), Hydroxypyruvate accumulates and is reduced by Lactate Dehydrogenase (LDH) to L-Glycerate .
L-Glycerate cannot be metabolized by Glycerate Kinase (which is stereospecific for D).[3] Consequently, L-glycerate accumulates and is excreted in urine (L-Glyceric Aciduria).
Figure 2: The metabolic divergence of hydroxypyruvate.[4] L-Glycerate formation is a "dead-end" pathway catalyzed by LDH when the primary enzyme GRHPR is compromised.
Synthesis and Production Protocols
Unlike D-glycerate, which is easily produced by Gluconobacter fermentation of glycerol, L-glycerate requires specific stereoselective methods.
Method A: Microbial Resolution (Enrichment)
This method utilizes bacteria that selectively consume the D-isomer from a racemic mixture, leaving the L-isomer behind.
-
Substrate : Calcium DL-glycerate.[5]
-
Strain : Serratia marcescens or specific Pseudomonas spp.
-
Process :
-
Cultivate bacteria in medium containing DL-glycerate.
-
Monitor consumption of D-glycerate via chiral HPLC.
-
Harvest supernatant when D-isomer is exhausted.
-
-
Purification : Acidification, extraction, and recrystallization as the calcium salt.
Method B: Enzymatic Synthesis
Uses L-Lactate Dehydrogenase (L-LDH) (which has broad specificity for
-
Reaction : Hydroxypyruvate + NADH +
L-Glycerate + . -
Cofactor Recycling : Requires a coupled system (e.g., Formate Dehydrogenase) to regenerate NADH for preparative scale.
Analytical Characterization Standards
To validate the identity of L-Glycerate Calcium Salt, the following protocols are recommended:
| Technique | Parameter | Expected Result for L-Isomer |
| Chiral HPLC | Column | Ligand-exchange column (e.g., Phenomenex Rezex ROA or Chirex 3126) |
| Elution Order | Distinct retention time from D-isomer (typically D elutes before L on copper-ligand columns, verify with standards). | |
| Enzymatic Assay | Specificity | Negative reaction with D-Glycerate Dehydrogenase (plant-derived). Positive reaction with mammalian LDH (slow rate compared to lactate). |
| 1H NMR | Chemical Shift |
References
-
Sigma-Aldrich . L-(-)-Glyceric acid hemicalcium salt monohydrate Product Specification. Link
-
Cambridge Isotope Laboratories . L-Glyceric acid, calcium salt dihydrate (13C3, 99%) Data Sheet. Link
-
National Institutes of Health (NIH) . Primary Hyperoxaluria Type 2 (PH2) and GRHPR Deficiency. GeneReviews. Link
-
Habe, H. et al. (2015). "Microbial resolution of DL-glyceric acid for L-glyceric acid production with newly isolated bacterial strains." Journal of Bioscience and Bioengineering. Link
-
PubChem . Calcium L-glycerate Compound Summary. Link
Sources
Technical Differential: L-Glyceric Acid vs. D-Glyceric Acid Isomers
Content Type: Technical Guide & Experimental Protocol Audience: Researchers, Metabolic Scientists, and Drug Development Professionals
Executive Summary
The distinction between L-glyceric acid and D-glyceric acid is not merely a stereochemical triviality; it is a fundamental divergence point in human biochemistry that separates functional energy metabolism from pathological accumulation. While D-glyceric acid is a transient intermediate in glycolysis and serine catabolism, L-glyceric acid is a metabolic dead-end and a pathognomonic marker for Primary Hyperoxaluria Type 2 (PH2).
This guide delineates the physicochemical, metabolic, and clinical differences between these enantiomers and provides a validated analytical workflow for their separation.
Stereochemical Fundamentals
Glyceric acid (2,3-dihydroxypropanoic acid) possesses a single chiral center at C2. The absolute configuration determines the biological fate of the molecule.
1.1 Configuration & Nomenclature
-
D-Glyceric Acid: Assigned the (2R) configuration. Historically named "D" because it can be derived from D-glyceraldehyde.
-
L-Glyceric Acid: Assigned the (2S) configuration.
Critical Note on Optical Rotation: Unlike many sugar acids where the D-isomer is dextrorotatory (+), D-glyceric acid is levorotatory (-) .[1] This inversion of optical rotation relative to its parent aldehyde (D-glyceraldehyde, which is (+)) is a common source of confusion in analytical literature.
-
D-Glyceric acid: (2R)-(-)-2,3-dihydroxypropanoic acid
-
L-Glyceric acid: (2S)-(+)-2,3-dihydroxypropanoic acid
1.2 Structural Visualization
The following diagram illustrates the stereochemical relationship and the Cahn-Ingold-Prelog (CIP) priority assignment.
Figure 1: Stereochemical divergence of glyceric acid isomers based on C2 chirality.
Metabolic Divergence[2]
The biological significance of these isomers lies in their enzymatic compatibility. Human enzymes are highly stereoselective.
2.1 The D-Glyceric Acid Pathway (Physiological)
D-glyceric acid is an intermediate in the non-phosphorylated pathway of serine metabolism and fructose breakdown.
-
Origin: D-Glyceraldehyde (from Fructose-1-P) or Hydroxypyruvate.
-
Enzyme: D-Glycerate Kinase (GLYCTK) .
-
Fate: Phosphorylated to 2-Phosphoglycerate , entering Glycolysis/Gluconeogenesis.[2]
2.2 The L-Glyceric Acid Pathway (Pathological)
L-glyceric acid is produced when the normal metabolic route is blocked.
-
Origin: Hydroxypyruvate (from Serine/Glyoxylate metabolism).
-
Mechanism: In the absence of functional Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR) , Hydroxypyruvate accumulates.
-
Shunt: Lactate Dehydrogenase (LDH) promiscuously reduces the excess Hydroxypyruvate into L-Glyceric acid.
-
Fate: Cannot be phosphorylated by D-Glycerate Kinase. It accumulates and is excreted in urine.
Figure 2: Metabolic bifurcation. Green arrows indicate the healthy D-glycerate flux; red dashed arrows indicate the L-glycerate shunt in PH2.
Pathological Implications
The detection of specific isomers allows for the differential diagnosis of rare Inborn Errors of Metabolism (IEM).
| Feature | D-Glyceric Aciduria | L-Glyceric Aciduria (PH2) |
| Primary Defect | D-Glycerate Kinase (GLYCTK) deficiency.[2] | GRHPR deficiency. |
| Metabolic Consequence | Inability to phosphorylate D-glycerate to 2-PG. | Accumulation of Hydroxypyruvate, converted to L-glycerate by LDH.[2] |
| Associated Metabolites | Elevated D-Glycerate only. | Elevated L-Glycerate + Oxalate . |
| Clinical Presentation | Variable: Encephalopathy, acidosis, microcephaly (severe) to asymptomatic. | Recurrent Nephrolithiasis (Kidney stones), Nephrocalcinosis, Renal failure. |
| Diagnostic Marker | Urine D-Glyceric Acid.[2][3] | Urine L-Glyceric Acid (Pathognomonic). |
Clinical Insight: In Primary Hyperoxaluria Type 2 (PH2), L-glyceric acid itself is not the nephrotoxin; it is a surrogate marker. The renal damage is caused by the co-accumulation of calcium oxalate. However, L-glyceric acid is the specific chemical fingerprint that distinguishes PH2 from PH1 (Glycolic aciduria) and PH3.
Analytical Protocol: Chiral Separation
Standard GC-MS methods for organic acids often require complex derivatization and may racemize the sample if conditions are too harsh. Chiral HPLC is the preferred method for direct stereochemical differentiation.
4.1 Methodology Rationale
We utilize a Macrocyclic Glycopeptide (Ristocetin A) stationary phase. This phase (Chirobiotic R) is superior for alpha-hydroxy acids because it offers multiple interaction mechanisms (inclusion complexation, hydrogen bonding, and ionic interactions) in reversed-phase conditions.
4.2 Reagents & Equipment[4]
-
Column: Astec Chirobiotic™ R (15 cm x 4.6 mm, 5 µm).
-
Mobile Phase: 15 mM Ammonium Acetate (pH 4.5) : Methanol (85:15 v/v).
-
Standards: D-Glyceric acid (calcium salt) and L-Glyceric acid (calcium salt).
-
Detection: UV-Vis Diode Array at 210 nm (carboxyl group absorption).
4.3 Step-by-Step Protocol
-
Sample Preparation (Urine):
-
Centrifuge urine at 10,000 x g for 10 minutes to remove particulates.
-
Pass supernatant through a 0.22 µm PVDF filter.
-
Dilute 1:10 with Mobile Phase to minimize matrix effects.
-
Note: Acidification is not required if using the buffered mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min.
-
Temperature: 25°C (Ambient). Note: Lower temperatures (e.g., 10°C) can improve resolution if peaks overlap.
-
Injection Volume: 10 µL.
-
-
System Suitability & Validation:
-
Inject a racemic mixture (DL-glyceric acid) to establish resolution (
). Target . -
Elution Order: typically L-Glyceric Acid elutes beforeD-Glyceric Acid on Ristocetin phases under these conditions (Verify with pure standards as elution order can shift with pH).
-
-
Data Analysis:
-
Calculate the Enantiomeric Excess (ee) if a mixture is present.
-
Compare retention times (
) against pure standards.
-
Figure 3: Analytical decision tree for differential diagnosis using Chiral HPLC.
References
-
Brandt, N. J., et al. (1974).[2] D-Glyceric aciduria: an inborn error of metabolism.[2] British Medical Journal. Link
-
Rashed, M. S., et al. (2002).[2] Determination of urinary glyceric acid by enantioselective gas chromatography–mass spectrometry. Biomedical Chromatography. Link
-
Cregeen, D. P., et al. (2003). Primary hyperoxaluria type 2 (L-glyceric aciduria).[2][5] Nephrology Dialysis Transplantation. Link
-
Petrarulo, M., et al. (1992). High-performance liquid chromatographic assay for L-glyceric acid in body fluids. Application in primary hyperoxaluria type 2. Clinica Chimica Acta. Link
-
Sigma-Aldrich/Supelco. (2023). Chiral HPLC Column Selection Guide (Astec Chirobiotic). Link
Sources
- 1. oxfordreference.com [oxfordreference.com]
- 2. scielo.br [scielo.br]
- 3. D-Glyceric acid - American Chemical Society [acs.org]
- 4. dshs-koeln.de [dshs-koeln.de]
- 5. High-performance liquid chromatographic assay for L-glyceric acid in body fluids. Application in primary hyperoxaluria type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
L-glyceric acid hemicalcium salt monohydrate synonyms and nomenclature
This guide provides an in-depth technical analysis of L-glyceric acid hemicalcium salt monohydrate, focusing on its stereochemical nomenclature, synthesis, and biological relevance.
Executive Summary
L-Glyceric acid hemicalcium salt (Calcium L-glycerate) is the calcium salt of the enantiomer (S)-2,3-dihydroxypropanoic acid.[1] While often overshadowed by its metabolic counterpart D-glyceric acid, the L-isomer is clinically significant as the hallmark metabolite in Primary Hyperoxaluria Type II (PH2) .[1] This guide clarifies the often-confusing "hemicalcium" nomenclature, details the synthesis of high-purity crystalline forms, and outlines the analytical frameworks required for pharmaceutical and metabolic validation.
Part 1: Chemical Identity & Stereochemical Nomenclature
The nomenclature for this compound is frequently a source of error in procurement and database management due to the overlapping use of Fischer (D/L) and Cahn-Ingold-Prelog (R/S) conventions, as well as the "hemicalcium" designation.[1]
The "Hemicalcium" Stoichiometry
The term "hemicalcium" is a pharmaceutical naming convention, not a distinct chemical entity from the neutral salt.
-
Chemistry: Calcium is divalent (
), and glyceric acid is monovalent ( ).[1] A neutral salt requires two glycerate anions for every calcium ion ( ).[1] -
Nomenclature Logic: "Hemicalcium" indicates that for every one mole of the active moiety (glyceric acid), there is half a mole of calcium.
Stereochemical Definitions
L-Glyceric acid corresponds to the (S)-configuration .[1]
| Attribute | Designation | Technical Note |
| IUPAC Name | Calcium (2S)-2,3-dihydroxypropanoate monohydrate | The systematic name preferred for regulatory filing.[1] |
| Fischer | L-Glyceric acid calcium salt | Based on the hydroxyl group on the chiral center being on the left in the Fischer projection (historically related to L-glyceraldehyde).[1] |
| CIP System | (S)-Glyceric acid calcium salt | The priority of groups at C2 is |
| CAS Number | 6057-35-8 | Specific to L-Glyceric acid hemicalcium salt (hydrate).[1] |
| Racemate CAS | 473-81-4 | Calcium glycerate (undefined stereochemistry).[1] Avoid for specific assays. |
Nomenclature Visualization
The following diagram illustrates the hierarchical relationship and stereochemical divergence.
Figure 1: Stereochemical hierarchy and salt formation pathway for L-Glyceric Acid.
Part 2: Physicochemical Properties
-
Molecular Formula:
[1] -
Molecular Weight: 268.23 g/mol (Anhydrous salt: 250.22 g/mol )[1]
-
Solubility: Highly soluble in water; insoluble in ethanol and acetone.
-
Appearance: White crystalline powder.
-
Stability: Hygroscopic. Must be stored in desiccated conditions.
Part 3: Synthesis & Purification Protocol
Expert Insight: Direct synthesis of the L-isomer salt is rarely done via total synthesis due to the low cost of chiral precursors. The preferred route is the neutralization of biologically derived or resolved L-glyceric acid. The following protocol ensures high enantiomeric excess (ee).
Materials
-
Precursor: L-Glyceric acid (20% w/v aqueous solution) or Potassium L-glycerate.[1]
-
Base: Calcium Carbonate (
, precipitated, USP grade).[1] -
Solvent: Deionized Water (18.2 MΩ), Ethanol (absolute).[1]
Step-by-Step Methodology
-
Stoichiometric Calculation: Calculate the required
. Ratio is 0.5 mol : 1 mol L-Glyceric Acid.-
Tip: Use a 5% molar excess of
to ensure complete neutralization of the acid, as excess is insoluble and easily removed.
-
-
Neutralization Reaction:
-
Heat the L-glyceric acid solution to 50°C.
-
Slowly add
powder with vigorous stirring. -
Observation:
evolution will occur. -
Maintain stirring at 50°C for 60 minutes until effervescence ceases.
-
-
Filtration (Purification Step 1):
-
Filter the hot solution through a 0.22 µm membrane or Whatman No. 1 paper to remove unreacted excess
. -
Result: Clear, colorless filtrate containing Calcium L-Glycerate.
-
-
Crystallization (Purification Step 2):
-
Concentrate the filtrate via rotary evaporation (40°C, reduced pressure) to approximately 50% of the original volume.
-
Slowly add absolute ethanol (ratio 3:1 Ethanol:Water) to induce precipitation.[1]
-
Critical Step: Allow to stand at 4°C for 24 hours. Rapid cooling yields amorphous powder; slow cooling yields the crystalline monohydrate.
-
-
Isolation & Drying:
-
Filter crystals and wash with cold ethanol.
-
Dry in a vacuum oven at 40°C.
-
Warning: Do not exceed 60°C, as this may dehydrate the monohydrate to the anhydrous form, altering solubility profiles.
-
Figure 2: Synthesis and purification workflow for Calcium L-Glycerate.
Part 4: Analytical Characterization (Self-Validating Systems)[1]
To ensure the integrity of the compound, particularly for research into metabolic disorders, a multi-modal analysis is required.
Enantiomeric Purity (Chiral HPLC)
You must distinguish the L-form from the D-form.[1]
-
Column: Chiralpak MA(+) or equivalent ligand-exchange column.[1]
-
Mobile Phase: 2 mM
(aq).[1] -
Detection: UV at 254 nm.
-
Validation: The L-isomer should elute at a distinct retention time compared to a D-glyceric acid standard.
Hydration State (TGA)
Confirm the "monohydrate" status.[1]
-
Method: Thermogravimetric Analysis (TGA).[1]
-
Expected Data: A weight loss of approximately 6.7% between 80°C and 120°C corresponds to the loss of one water molecule per salt unit (
).
Specific Rotation
-
Parameter:
[1] -
Value: Approximately -13.5° to -15.5° (
, water).[1] -
Note: The sign of rotation is negative for the calcium salt of L-glyceric acid in water.
Part 5: Biological Relevance
Primary Hyperoxaluria Type II (PH2)
L-Glyceric acid is the diagnostic marker for PH2.[1]
-
Mechanism: Deficiency in Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR) prevents the conversion of hydroxypyruvate to D-glycerate.[1]
-
Pathway Shunt: Accumulated hydroxypyruvate is instead reduced by Lactate Dehydrogenase (LDH) to L-Glyceric acid .[1]
-
Clinical Consequence: L-Glyceric acid is excreted in urine (L-glyceric aciduria) alongside oxalate, leading to nephrolithiasis (kidney stones).[1]
Research Applications
-
Metabolomics Standard: The calcium salt is the stable solid form used to prepare calibration standards for GC-MS/LC-MS quantification of urinary organic acids.
-
Enzyme Kinetics: Substrate for studying the stereospecificity of anion transporters and LDH kinetics.
References
-
PubChem. Glyceric Acid (Compound Summary). National Library of Medicine. Available at: [Link][1]
-
Rashed, M. S., et al. (2002).[2][3] Diagnosis of D-glyceric aciduria and L-glyceric aciduria (primary hyperoxaluria type II) by gas chromatography-mass spectrometry.[1] Biomedical Chromatography. Available at: [Link][1]
-
Kemper, M. J., et al. (1997).[1] L-Glyceric aciduria: a rare cause of nephrolithiasis. Pediatric Nephrology. Available at: [Link][1]
-
IUPAC. Nomenclature of Carbohydrates (Recommendations 1996).[1] Queen Mary University of London. Available at: [Link][1]
Sources
Endogenous Production & Pathological Accumulation of L-Glyceric Acid
A Technical Guide to Metabolic Flux in Primary Hyperoxaluria Type 2
Executive Summary
This technical guide delineates the metabolic origins of L-glyceric acid (L-GA) in human physiology. Unlike its enantiomer D-glyceric acid, which is a transient intermediate in glycolysis and serine metabolism, L-GA is a pathological metabolite. Its endogenous production is almost exclusively the result of a "metabolic shunt" driven by the promiscuous activity of Lactate Dehydrogenase (LDH) in the absence of Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR). This document details the enzymatic kinetics, the specific metabolic failure points (Primary Hyperoxaluria Type 2), and the gold-standard GC-MS protocols for quantification.
Part 1: Metabolic Architecture & The LDH Shunt
In healthy human metabolism, L-glyceric acid is produced in negligible trace amounts. The relevant pathway centers on the catabolism of Serine and Glyoxylate . The critical divergence between healthy flux and pathological L-GA accumulation lies in the handling of the intermediate Hydroxypyruvate .
1. The Canonical Pathway (Healthy State)
In a functional system, Serine is converted to Hydroxypyruvate via Alanine-Glyoxylate Aminotransferase (AGXT) or Serine:Pyruvate Aminotransferase. The enzyme GRHPR then stereospecifically reduces Hydroxypyruvate to D-Glycerate .
-
Reaction: Hydroxypyruvate + NADH + H⁺
D-Glycerate + NAD⁺ -
Fate: D-Glycerate is phosphorylated by D-Glycerate Kinase (GLYCTK) to 2-Phosphoglycerate, entering glycolysis.
2. The Pathological Shunt (GRHPR Deficiency)
In Primary Hyperoxaluria Type 2 (PH2), the GRHPR enzyme is defective.[1][2] Hydroxypyruvate accumulates in the cytosol. Due to structural similarity between hydroxypyruvate and pyruvate, the enzyme Lactate Dehydrogenase (LDH) —specifically the LDH-A (muscle) and LDH-B (heart) subunits—accepts hydroxypyruvate as an alternative substrate.
-
Reaction: Hydroxypyruvate + NADH + H⁺
L-Glycerate + NAD⁺ -
Consequence: L-Glycerate cannot be phosphorylated by D-Glycerate Kinase (which is stereospecific). L-Glycerate becomes a metabolic dead-end and is excreted in urine (L-Glyceric Aciduria).
3. Pathway Visualization
The following diagram illustrates the bifurcation between the normal D-Glycerate route and the pathological L-Glycerate shunt.
Figure 1: The metabolic bifurcation showing the production of L-Glycerate via LDH when GRHPR is deficient.
Part 2: Enzymology & Kinetic Mechanisms[3][5]
The production of L-glyceric acid is a classic example of enzyme promiscuity driven by substrate accumulation.
1. GRHPR Specificity
GRHPR is a dual-function enzyme (glyoxylate reductase and hydroxypyruvate reductase).[1][3]
-
Mechanism: It utilizes a conserved Rossmann fold for NADH binding. The active site stereochemistry strictly orients the hydride transfer to produce the D-isomer of glycerate.
-
Kinetics: High affinity (
in the low micromolar range) for hydroxypyruvate ensures that under normal conditions, the flux is directed entirely toward D-glycerate.
2. LDH Promiscuity
Lactate Dehydrogenase is evolved to convert Pyruvate to L-Lactate. However, Hydroxypyruvate is structurally identical to Pyruvate except for a hydroxyl group on the C3 position.
-
Affinity Gap: LDH has a significantly higher
(lower affinity) for hydroxypyruvate compared to pyruvate. In healthy cells, GRHPR scavenges hydroxypyruvate before LDH can act. -
Mass Action: In PH2, cytosolic hydroxypyruvate concentrations rise to levels where the reaction velocity (
) of LDH for this substrate becomes physiologically significant, producing L-Glycerate.
Part 3: Analytical Quantification (GC-MS Protocol)
Quantification of L-glyceric acid in urine is the primary diagnostic method. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard due to its ability to resolve organic acids.
Note on Chirality: Standard non-chiral columns (e.g., DB-5MS) separate "Glyceric Acid" from other organic acids but do not separate D- from L-isomers. However, in the clinical context of PH2, a massive elevation of Glyceric Acid accompanied by Hyperoxaluria is diagnostic for the L-isomer. For strict chiral separation, a chiral column (e.g., Cyclodextrin-based) or chiral derivatization (e.g., with menthol) is required.
Protocol: Urinary Organic Acid Profiling (TMS Derivatization)
Reagents:
-
Internal Standard (IS): 3,4-Dimethoxybenzoic acid or Tropic acid (1 mg/mL in methanol).
-
Oximation Reagent: Hydroxylamine hydrochloride in pyridine.
-
Silylation Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
Workflow:
-
Sample Prep:
-
Aliquot 1 mL of urine.
-
Add 100 µL of Internal Standard.
-
Creatinine Normalization: Measure creatinine separately to normalize results (mmol/mol creatinine).
-
-
Oximation (Stabilization of Keto-Acids):
-
Why: Although Glyceric acid is not a keto-acid, its precursor (Hydroxypyruvate) is. This step prevents enolization and multiple peaks for keto-acids in the profile.
-
Add 100 µL Oximation Reagent.[4] Incubate at 60°C for 30 mins.
-
-
Extraction:
-
Acidify to pH < 2 with HCl.
-
Extract 3x with Ethyl Acetate.
-
Combine organic layers and dry over anhydrous Sodium Sulfate (
). -
Evaporate to dryness under Nitrogen stream.
-
-
Derivatization (Silylation):
-
Add 100 µL BSTFA + 1% TMCS.
-
Incubate at 70°C for 30 mins.
-
Mechanism:[5][6][7] Replaces active hydrogens on -OH and -COOH groups with Trimethylsilyl (TMS) groups, rendering the molecule volatile.
-
L-Glyceric Acid Derivative: Tris-TMS-Glycerate (MW 293, usually detected as M-15 ion at m/z 293 or fragment ions).
-
-
GC-MS Analysis:
-
Column: 5% Phenyl Polysiloxane (e.g., DB-5MS), 30m x 0.25mm.
-
Carrier Gas: Helium (1 mL/min).
-
Temp Program: 70°C (2 min)
4°C/min 280°C.
-
Analytical Workflow Diagram
Part 4: Data Interpretation & Reference Values
When analyzing patient data, the simultaneous elevation of Oxalate and Glyceric Acid is the key differentiator.
| Condition | Urinary Oxalate | Urinary Glyceric Acid | Isomer Type | Enzyme Defect |
| Healthy Control | < 0.5 mmol/24h | Trace / Undetectable | N/A | None |
| PH Type 1 | High (> 1.0) | Normal | N/A | AGXT |
| PH Type 2 | High (> 1.0) | High | L-Glycerate | GRHPR |
| D-Glyceric Aciduria | Normal | High | D-Glycerate | GLYCTK |
Diagnostic Logic:
-
If Glyceric Acid is elevated, check Oxalate.
-
High Oxalate + High Glyceric Acid = Primary Hyperoxaluria Type 2 (PH2). The Glyceric acid is assumed to be L-Glyceric Acid due to the GRHPR mechanism.
-
Normal Oxalate + High Glyceric Acid = D-Glyceric Aciduria.
References
-
Cremmin, C., et al. (2017). Severe child form of primary hyperoxaluria type 2 - a case report revealing consequence of GRHPR deficiency on metabolism. BMC Nephrology. Available at: [Link]
-
MedlinePlus Genetics. (2015). GRHPR gene: Glyoxylate and hydroxypyruvate reductase.[3][8][9] National Library of Medicine. Available at: [Link]
-
Rumsby, G., & Cochat, P. (2008). Primary Hyperoxaluria Type 2. GeneReviews® [Internet]. NCBI. Available at: [Link]
-
Yu, J., et al. (2025).[4] GC‐MS analysis of organic acids in rat urine: A protocol of direct ultrasound‐assisted derivatization. Biomedical Chromatography. Available at: [Link]
-
MetBioNet. (2019). Best Practice Guidelines for Analysis of Organic Acids by GC-MS. Metabolic Biochemistry Network. Available at: [Link]
Sources
- 1. Severe child form of primary hyperoxaluria type 2 - a case report revealing consequence of GRHPR deficiency on metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Primary Hyperoxaluria Type 2 - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The gene encoding hydroxypyruvate reductase (GRHPR) is mutated in patients with primary hyperoxaluria type II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. metbio.net [metbio.net]
- 7. Glycerolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medlineplus.gov [medlineplus.gov]
- 9. GRHPR gene: MedlinePlus Genetics [medlineplus.gov]
Methodological & Application
HPLC method for separation of L-glyceric and D-glyceric acid enantiomers
Application Note: Enantioselective Separation of L- and D-Glyceric Acid
Executive Summary
The differentiation of L-glyceric acid and D-glyceric acid is a critical analytical requirement in the diagnosis of inborn errors of metabolism.[1] Elevated L-glyceric acid indicates Primary Hyperoxaluria Type 2 (PH2), whereas D-glyceric aciduria is a distinct, rare metabolic disorder caused by D-glycerate kinase deficiency. Furthermore, in pharmaceutical development, glyceric acid serves as a chiral building block where enantiomeric purity defines synthetic success.
This guide presents two distinct, validated protocols:
-
Protocol A (Ligand Exchange Chromatography - LEC): The robust "gold standard" for chemical purity analysis and high-concentration samples, utilizing copper(II) complexation.
-
Protocol B (Macrocyclic Antibiotic LC-MS/MS): A high-sensitivity method designed for biological matrices (urine/plasma) where mass spectrometric detection is required.
Scientific Background & Mechanism
The Challenge of Hydroxy Acids
Glyceric acid lacks a strong chromophore and is highly polar.[1] Traditional reversed-phase (C18) chromatography cannot retain it sufficiently, nor can it distinguish the enantiomers. Derivatization (e.g., with OPA or GITC) adds complexity and kinetic variance. Therefore, Direct Chiral Chromatography is the preferred approach.
Mechanism of Action: Ligand Exchange (Protocol A)
Ligand Exchange Chromatography (LEC) relies on the formation of a ternary mixed-metal complex.[2] The stationary phase contains a chiral selector (e.g., D-Penicillamine) complexed with a metal ion (Cu²⁺) from the mobile phase.[3] The analyte (glyceric acid) acts as the second ligand.
The separation is driven by the thermodynamic stability difference between the two diastereomeric complexes formed:
-
Complex 1: [Stationary Ligand]—Cu²⁺—[L-Glyceric Acid]
-
Complex 2: [Stationary Ligand]—Cu²⁺—[D-Glyceric Acid]
Because the "three-point interaction" differs sterically between the L and D forms, they elute at different times.
Figure 1: Schematic of the Ligand Exchange Mechanism. The copper ion acts as a bridge, creating a rigid chiral environment that discriminates between enantiomers based on steric fit.
Protocol A: Ligand Exchange Chromatography (UV Detection)
Best for: Purity analysis, raw material QC, and urine samples with high metabolite concentrations.
Equipment & Materials
-
HPLC System: Binary pump capable of isocratic delivery, UV/Vis detector (or DAD).
-
Column: Phenomenex Chirex 3126 (D-Penicillamine) or Sumichiral OA-5000 .
-
Note: These columns are chemically bonded with a chiral ligand capable of chelating copper.[3]
-
-
Mobile Phase: 1.0 mM Copper (II) Sulfate (CuSO₄) in Water.
-
Preparation: Dissolve 250 mg CuSO₄·5H₂O in 1L HPLC-grade water. Filter through 0.22 µm membrane.
-
-
Sample Diluent: Mobile Phase (Crucial to establish equilibrium before injection).
Step-by-Step Methodology
-
System Passivation: Flush the system with water to remove any organic solvents (methanol/acetonitrile) that might precipitate salts.
-
Equilibration: Pump the mobile phase (1 mM CuSO₄) at 1.0 mL/min for at least 30 minutes. The baseline at 254 nm will be high due to copper absorption; wait for it to stabilize.
-
Temperature Control: Set column oven to 25°C .
-
Insight: Higher temperatures generally improve peak shape (mass transfer) but reduce resolution (thermodynamics). 25°C is the optimal balance.
-
-
Detection: Set UV wavelength to 254 nm .
-
Why? Glyceric acid has weak UV absorbance at 210 nm. However, the Copper-Glycerate complex formed in situ absorbs strongly at 254 nm. This "indirect" detection is specific to chelating analytes.
-
-
Injection: 10–20 µL of sample (1 mg/mL concentration).
Expected Results & Validation Criteria
| Parameter | Specification |
| Elution Order | L-Glyceric Acid (k' ~ 1.5) < D-Glyceric Acid (k' ~ 2.5) (on D-Penicillamine) |
| Resolution (Rs) | > 2.0 (Baseline separation) |
| Linearity | 0.05 – 5.0 mg/mL |
| Limit of Quantitation | ~10 µg/mL (Sufficient for diagnostic screening) |
Protocol B: Macrocyclic Antibiotic LC-MS/MS
Best for: Trace analysis in plasma, confirmatory diagnosis, and complex biological matrices.
Why this alternative?
Protocol A uses non-volatile copper salts, which are incompatible with Mass Spectrometry (they clog the source and suppress ionization). Protocol B uses a volatile mobile phase.
Equipment & Materials
-
LC-MS/MS: Triple Quadrupole Mass Spectrometer (ESI Negative Mode).
-
Column: Chiralpak MA(+) or equivalent (Macrocyclic Antibiotic / Ristocetin A analog).
-
Mobile Phase: Methanol : Water (10:90 v/v) with 0.1% Ammonium Acetate or Triethylamine (pH adjusted to 4.1).
Step-by-Step Methodology
-
Mobile Phase Prep: Mix Methanol/Water. Add Ammonium Acetate to 5mM. Adjust pH to roughly 4.0–4.5 using Acetic Acid.
-
MS Settings: Operate in Negative Ion Mode (ESI-).
-
Target MRM Transition: m/z 105 → 75 (Decarboxylation/Dehydration).
-
-
Flow Rate: 0.25 mL/min (Lower flow aids ionization efficiency).
-
Separation: The macrocyclic antibiotic stationary phase separates enantiomers via inclusion complexation and hydrogen bonding, not metal bridging.
Troubleshooting & Decision Logic
Use this workflow to determine the correct path for your sample type.
Figure 2: Method Selection Decision Tree. Protocol A is preferred for robustness; Protocol B is necessary for sensitivity and MS compatibility.
Common Issues & Fixes (Protocol A)
-
Broad Peaks: Usually indicates slow ligand exchange kinetics. Action: Increase column temperature to 35°C or reduce flow rate.
-
Inverted Elution Order: You may be using an L-Penicillamine column instead of D-Penicillamine. Action: Verify column certificate.
-
Baseline Drift: Copper/Temperature equilibrium is sensitive. Action: Ensure the column is thermostatted and the mobile phase is pre-mixed and degassed thoroughly.
References
-
Phenomenex. Chirex 3126 (D)-penicillamine Phase HPLC Column Application Guide. [Link]
-
Sumika Chemical Analysis Service. Sumichiral OA-5000 Series: Ligand Exchange Chromatography for Hydroxy Acids. [Link]
-
Rashed, M. S., et al. (2002). Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of glyceric acid in urine of patients with D-glyceric and L-glyceric acidurias. Biomedical Chromatography.[1][4][5] [Link]
-
Shodex. Ligand Exchange Chromatography Principles and Applications. [Link]
Sources
- 1. Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of glyceric acid in urine of patients with D-glyceric and L-glyceric acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. SUMICHIRAL OA Series | Products | GL Sciences [glsciences.com]
chiral column selection for L-glyceric acid analysis
Application Note: Strategic Chiral Column Selection for L-Glyceric Acid Analysis
Abstract
The precise differentiation of L-glyceric acid from its enantiomer, D-glyceric acid, is a critical analytical challenge in clinical diagnostics, specifically for Primary Hyperoxaluria Type 2 (PH2) . While D-glyceric aciduria is a distinct metabolic error, the accumulation of L-glyceric acid is the pathognomonic marker for PH2 (deficiency of glyoxylate reductase/hydroxypyruvate reductase).
Because glyceric acid is a small, highly polar
Part 1: The Separation Challenge & Decision Matrix
The Chemist's Dilemma:
-
Polarity: Glyceric acid is extremely hydrophilic (logP
-1.8), leading to poor retention on traditional Reversed-Phase (RP) chiral columns. -
Detection: It lacks a strong UV chromophore. Detection at 210 nm is non-specific and prone to matrix interference in biological samples (urine/plasma).
-
Matrix: Clinical samples require high sensitivity, necessitating Mass Spectrometry (MS) compatibility, which eliminates many traditional copper-based LEC methods.
Workflow Decision Tree
Figure 1: Strategic selection guide for glyceric acid chiral methodology based on matrix and detection limits.
Part 2: Detailed Protocols
Method A: The Modern Standard (MS-Compatible)
Column Class: Zwitterionic / Weak Anion Exchange (WAX) Recommended Column: Chiralpak QN-AX (or QD-AX for reversed elution) Target Audience: Clinical labs requiring LC-MS/MS validation.
Mechanism of Action: This phase utilizes quinine (QN) or quinidine (QD) derivatives.[1][2][3][4] The separation relies on a specific ion-pairing interaction between the carboxylate group of glyceric acid and the quinuclidine nitrogen of the selector, reinforced by H-bonding at the carbamate site.
-
QN-AX: Typically elutes D-glyceric acid first, then L-glyceric acid.
-
QD-AX: Pseudo-enantiomer; reverses elution order (L then D).[1]
Protocol:
-
Mobile Phase: Methanol / Acetonitrile (50:50 v/v) + 50 mM Ammonium Formate + 0.1% Formic Acid.
-
Note: The buffer is critical. Ammonium formate provides the counter-ions necessary for the ion-exchange mechanism while remaining volatile for MS.
-
-
Flow Rate: 0.3 mL/min (for 2.1 mm ID columns) or 1.0 mL/min (for 4.6 mm ID).
-
Temperature: 25°C. Lower temperatures (10-15°C) can enhance resolution (
) by reducing molecular motion, stabilizing the diastereomeric complex. -
Detection: MS/MS (ESI Negative Mode).
-
Precursor Ion: m/z 105 (Glycerate).
-
Product Ions: m/z 75 (loss of CH2O), m/z 59 (acetate).
-
Pros/Cons:
-
(+) Fully MS compatible (no non-volatile salts).
-
(+) Reversible elution order allows placing the trace impurity before the main peak to prevent masking.
-
(-) Requires careful pH control (pH 4-6) to ensure the stationary phase is charged.
Method B: The Clinical Specialist (Direct Urine Analysis)
Column Class: Macrocyclic Glycopeptide Recommended Column: Chirobiotic R (Ristocetin A) Target Audience: Diagnostic labs focusing on minimal sample prep.
Scientific Grounding:
Research has demonstrated that Ristocetin A provides superior selectivity for
Protocol:
-
Mobile Phase: 90% Ethanol / 10% 50mM Ammonium Acetate (pH 4.1).
-
Optimization: Increasing ethanol content increases retention.
-
-
Sample Prep: "Dilute and Shoot." Urine is diluted 1:10 with mobile phase and centrifuged.
-
Flow Rate: 0.5 mL/min.
-
Detection: MS (ESI Negative) or UV 210 nm (if concentration > 100
M).
Pros/Cons:
-
(+) Extremely robust against biological matrices (proteins/lipids often elute in the void).
-
(+) Validated specifically for differentiating PH2 (L-glyceric) from D-glyceric aciduria.
-
(-) Columns are expensive; equilibration times can be long.
Method C: The Industrial Workhorse (UV-Only)
Column Class: Ligand Exchange Chromatography (LEC) Recommended Column: Phenomenex Chirex 3126 (D-Penicillamine) or Mitsubishi MCI GEL (Copper loaded). Target Audience: QC labs, synthetic chemistry process monitoring.
Mechanism of Action: The "Three-Point Interaction" model. The copper(II) ion is coordinated to the stationary phase selector. The analyte (glyceric acid) displaces solvent molecules to form a ternary mixed-ligand complex (Selector-Cu-Analyte). The stereoselectivity arises from the steric bulk of the analyte interacting with the fixed selector.
Figure 2: Mechanism of Ligand Exchange. The Cu(II) ion acts as the bridge. Steric clash between the fixed selector and the analyte enantiomer determines elution time.
Protocol:
-
Mobile Phase: 1 mM to 2 mM Copper(II) Sulfate (CuSO
) in water.-
Warning: Do NOT use phosphate buffers; they precipitate copper.
-
Modifier: 0-15% Isopropanol can be added to reduce retention time.
-
-
Temperature: 25°C - 50°C. (Higher temp improves peak shape/efficiency in LEC).
-
Detection: UV at 254 nm.
-
Why 254 nm? While glyceric acid absorbs at 210 nm, the Copper-Glycerate complex absorbs strongly at 254 nm, moving detection away from the "noise" region.
-
Pros/Cons:
-
(+) Inexpensive mobile phase.
-
(+) High enantioselectivity (
often > 1.5). -
(-) Incompatible with MS (Copper fouls the source).
-
(-) Corrosive to stainless steel HPLC systems over time (requires thorough flushing).
Part 3: Comparative Data Summary
| Feature | Method A: QN-AX (WAX) | Method B: Ristocetin A | Method C: LEC (Copper) |
| Primary Mechanism | Ion-Pairing + H-Bonding | Inclusion Complex | Metal Coordination |
| MS Compatible? | Yes (Excellent) | Yes | No (Fatal to Source) |
| UV Wavelength | 210 nm (Weak) | 210 nm (Weak) | 254 nm (Complex enhanced) |
| Typical | 1.1 - 1.3 | 1.2 - 1.4 | > 1.5 |
| Elution Order | D then L (QN-AX) | Varies by pH | Fixed by Selector |
| Best For: | Clinical LC-MS/MS | Urine "Dilute & Shoot" | Raw Material Purity (QC) |
Part 4: Troubleshooting & Expert Tips
-
Peak Tailing in Method A (QN-AX):
-
Cause: Secondary interactions with residual silanols.
-
Fix: Increase ionic strength of the buffer (e.g., from 20mM to 50mM Ammonium Formate). Ensure pH is acidic (pH < 6) to keep the carboxylic acid partially protonated if using Polar Organic Mode, or fully ionized if using Anion Exchange mode (check specific column insert).
-
-
System Passivation (Method C):
-
If using Copper Sulfate, flush the system with 10% EDTA solution overnight when changing columns to remove residual copper from the lines, otherwise, it will ghost onto subsequent columns.
-
-
Sample Stability:
-
L-glyceric acid can lactonize or dimerize in highly acidic solutions. Store standards in neutral pH at -20°C.
-
References
-
Petrarulo, M., et al. (1992). "High-performance liquid chromatographic assay for L-glyceric acid in body fluids. Application in primary hyperoxaluria type 2." Clinica Chimica Acta.
-
Rashed, M. S., et al. (2002). "Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of glyceric acid in urine of patients with D-glyceric and L-glyceric acidurias." Biomedical Chromatography.
-
Daicel Chiral Technologies. (n.d.). "Instruction Manual for CHIRALPAK® QN-AX and QD-AX." Chiral Technologies.[3]
-
Inoue, Y., et al. (2005).[5] "Differential Chemical Diagnosis of Primary Hyperoxaluria Type II. Highly Sensitive Analysis of Optical Isomers of Glyceric Acid." Journal of Chromatography B.
- Davankov, V. A. (2003). "Ligand-exchange chromatography of chiral compounds." Journal of Chromatography A.
Sources
- 1. chiraltech.com [chiraltech.com]
- 2. hplc.eu [hplc.eu]
- 3. chiraltech.com [chiraltech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Differential chemical diagnosis of primary hyperoxaluria type II. Highly sensitive analysis of optical isomers of glyceric acid by GC/MS as diastereoisomeric derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
derivatization of L-glyceric acid for GC-MS analysis using BSTFA
Application Note: High-Efficiency Derivatization of L-Glyceric Acid for GC-MS Analysis Using BSTFA
Introduction & Clinical Relevance
L-Glyceric acid is a critical metabolic marker, particularly in the diagnosis of Primary Hyperoxaluria Type 2 (PH2) , a rare genetic disorder caused by a deficiency in glyoxylate reductase/hydroxypyruvate reductase (GRHPR). This deficiency leads to the accumulation of hydroxypyruvate, which is subsequently converted to L-glyceric acid by lactate dehydrogenase.
The Analytical Challenge: Glyceric acid is a small, highly polar molecule containing two hydroxyl groups and one carboxyl group. In its native form, it is non-volatile and thermally unstable, making it unsuitable for direct Gas Chromatography (GC) analysis. To render it amenable to GC-MS, these polar functional groups must be masked to increase volatility and thermal stability.
The Solution: This protocol utilizes N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[1] This reagent system performs a silylation reaction, replacing active protic hydrogens with trimethylsilyl (TMS) groups.[1] The resulting derivative, tris(trimethylsilyl)glycerate , is volatile, stable, and yields a characteristic mass spectral fingerprint suitable for sensitive quantification.
Critical Scientific Note on Chirality: Standard silylation with BSTFA on an achiral GC column (e.g., DB-5MS) does not separate L-glyceric acid from its enantiomer, D-glyceric acid. Both enantiomers form identical TMS derivatives. However, in the context of PH2, L-glyceric acid is the predominant pathological metabolite. If enantiomeric differentiation is strictly required (e.g., to rule out D-glyceric aciduria), a chiral stationary phase or diastereomeric derivatization (e.g., with chiral alcohols) is necessary.
Chemical Principle: The Silylation Mechanism
The derivatization process involves nucleophilic attack by the heteroatoms (oxygen in -OH and -COOH) of glyceric acid on the silicon atom of the BSTFA molecule. TMCS acts as a Lewis acid catalyst, increasing the leaving group potential of the trifluoroacetamide moiety and generating a more reactive silylating species.
Reaction Scheme:
The reaction targets three active sites:
-
Carboxyl group (-COOH)
Silyl ester (-COOSiMe ) -
-Hydroxyl group (-OH)
Silyl ether (-OSiMe ) -
-Hydroxyl group (-OH)
Silyl ether (-OSiMe )
Experimental Workflow Visualization
Figure 1: Step-by-step workflow for the preparation and analysis of L-glyceric acid. The red node highlights the moisture-sensitive drying step.
Materials & Reagents
-
Analyte Standard: L-Glyceric acid hemicalcium salt (Sigma-Aldrich).
-
Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Supelco).
-
Solvent: Anhydrous Pyridine (99.8%, stored over molecular sieves). Note: Pyridine acts as an acid scavenger and catalyst.
-
Internal Standard (IS): Tropic acid or 3,4-dimethoxybenzoic acid (structural analogues).
-
Equipment:
Detailed Protocol
Step 1: Sample Preparation
-
Extraction: To 100
L of urine or plasma, add 10 L of Internal Standard solution (1 mg/mL). -
Precipitation: Add 400
L of cold methanol or acetonitrile to precipitate proteins. Vortex for 30 seconds. -
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100
L of the clear supernatant to a glass GC vial or insert.
Step 2: Drying (The "Zero-Moisture" Rule)
-
Procedure: Evaporate the supernatant to complete dryness under a gentle stream of nitrogen at 40°C.
-
Why? BSTFA hydrolyzes instantly in the presence of water, forming hexamethyldisiloxane (HMDSO) and trifluoroacetamide, stopping the reaction. The residue must be a dry, white/crystalline solid.
Step 3: Derivatization Reaction
-
Reconstitution: Add 50
L of Anhydrous Pyridine to the dried residue. Vortex to ensure the residue is loosened from the vial walls. -
Reagent Addition: Add 50
L of BSTFA + 1% TMCS . -
Incubation: Cap the vial tightly (PTFE-lined cap). Heat at 70°C for 60 minutes .
-
Insight: While hydroxyls silylate quickly, the hindered carboxyl group and the need for complete tri-silylation require sustained heat.
-
-
Final Prep: Cool to room temperature. The sample is now ready for injection.[4]
Step 4: GC-MS Parameters
| Parameter | Setting |
| Column | 5% Phenyl Methyl Siloxane (e.g., DB-5MS, HP-5MS), 30m x 0.25mm x 0.25 |
| Inlet Temp | 250°C |
| Injection Mode | Split (10:1) for urine; Splitless for plasma/trace analysis |
| Carrier Gas | Helium, Constant Flow (1.0 mL/min) |
| Oven Program | 70°C (hold 2 min) |
| Transfer Line | 280°C |
| Ion Source | Electron Impact (EI), 70 eV, 230°C |
Results & Interpretation
Chromatographic Profile
The tris-TMS derivative of glyceric acid typically elutes between 1300 and 1350 Kovats Retention Index units on a DB-5MS column. It should appear as a sharp, symmetrical peak. Tailing often indicates moisture contamination or active sites in the liner.
Mass Spectral Identification (EI Spectrum)
The mass spectrum of Glyceric acid, 3TMS (MW 322) is characterized by specific fragmentation patterns.
Table 1: Key Diagnostic Ions for SIM (Selected Ion Monitoring)
| m/z Value | Ion Identity / Origin | Relative Abundance | Role in Analysis |
| 292 | High | Quantifier Ion (Specific) | |
| 189 | High | Qualifier | |
| 147 | Medium | Qualifier (Rearrangement) | |
| 73 | Base Peak (100%) | Generic TMS marker (Non-specific) |
Analyst Note: While m/z 73 is the base peak, it is ubiquitous in all TMS derivatives. For robust quantification in complex matrices (urine), use m/z 292 as the target ion to avoid background interference.
Visualizing the Fragmentation Logic
Figure 2: Simplified fragmentation pathway leading to diagnostic ions.
Troubleshooting & Validation
-
Issue: Low Response or Missing Peaks.
-
Cause: Incomplete drying of the sample. Water hydrolyzed the BSTFA.
-
Fix: Increase N2 drying time or add 50
L of dry acetonitrile and re-evaporate before adding reagents.
-
-
Issue: Split Peaks.
-
Cause: Incomplete derivatization (mixture of di-TMS and tri-TMS).
-
Fix: Ensure reaction temperature is maintained at 70°C for the full 60 minutes. Ensure BSTFA is fresh (clear, not yellow).
-
-
Linearity: The method typically demonstrates linearity from 1
M to 1000 M ( ).
References
-
National Institute of Standards and Technology (NIST). Glyceric acid, 3TMS derivative Mass Spectrum.[5][6] NIST Chemistry WebBook, SRD 69.[5] [Link]
-
Kim, K.R., et al. (2002). Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of glyceric acid in urine of patients with D-glyceric and L-glyceric acidurias. Biomedical Chromatography.[3] [Link]
-
Golm Metabolome Database. Glyceric acid (3TMS) Mass Spectrum and Retention Index. [Link]
Sources
Application Note: High-Purity Preparation of L-Glyceric Acid Standard Solution via Cation Exchange
Executive Summary & Scope
L-Glyceric acid (2,3-dihydroxypropanoic acid) is a critical metabolic intermediate in glycolysis and serine metabolism. Elevated levels are a biomarker for L-glyceric aciduria (Primary Hyperoxaluria Type 2).[1] However, the free acid form is chemically unstable in solid state, prone to intermolecular esterification and lactonization. Consequently, it is commercially supplied as a stable calcium salt (Calcium L-glycerate dihydrate).
This protocol details the controlled conversion of Calcium L-glycerate to a standardized L-glyceric acid solution using Strong Acid Cation (SAC) exchange chromatography. Unlike precipitation methods (e.g., oxalic acid addition), which risk contaminating the standard with precipitating agents or residual calcium, this resin-based approach ensures high purity, quantitative recovery, and preservation of optical integrity.
Scientific Principle & Mechanistic Insight
Cation Exchange Thermodynamics
The conversion relies on the high affinity of sulfonated polystyrene resins for divalent cations (
The Lactonization Challenge
A critical, often overlooked aspect of L-glyceric acid preparation is its tendency to form
-
Risk: Concentration of the eluate via rotary evaporation can drive the equilibrium toward the lactone form, altering the effective concentration of the free acid.
-
Mitigation: This protocol maintains the standard in aqueous solution. If concentration is required, lyophilization (freeze-drying) is preferred over heat-based evaporation.
Materials & Equipment
Reagents
| Reagent | Grade | Purpose |
| Calcium L-Glycerate Dihydrate | High Purity (>98%) | Starting Material |
| Cation Exchange Resin | Strong Acid (e.g., Dowex 50WX8, Amberlite IR-120) | Ca removal (H+ form) |
| Hydrochloric Acid (HCl) | 1 M and 2 M | Resin regeneration/cleaning |
| Ammonium Oxalate (4%) | Analytical Grade | Limit test for Calcium breakthrough |
| HPLC Mobile Phase | 0.01 N | Analytical verification |
| Ultrapure Water | 18.2 M | Solvent |
Equipment
-
Glass Chromatography Column (e.g., 1.5 cm ID x 20 cm L) with frit.
-
Peristaltic Pump (optional, for controlled flow).
-
pH Meter (calibrated).
-
HPLC System (RI or UV detector @ 210 nm).
Experimental Protocol
Phase 1: Resin Preparation & Activation
Rationale: Even "H-form" commercial resins may contain trace impurities. Acid cycling ensures maximum capacity and purity.
-
Slurry Preparation: Suspend 20 g of Dowex 50WX8 (50-100 mesh) in ultrapure water. Allow to swell for 30 minutes.
-
Packing: Pour into the glass column to achieve a bed volume (BV) of ~15 mL.
-
Acid Cycle: Wash with 3 BV of 2 M HCl at a flow rate of 1 mL/min.
-
Equilibration: Rinse with ultrapure water until the effluent pH is neutral (pH > 5.0).
Phase 2: Sample Preparation
-
Calculation:
-
MW Calcium L-glycerate dihydrate
286.25 g/mol . -
Target: 100 mL of ~50 mM L-glyceric acid.
-
Required Mass:
of Ca-salt (yields ~2.5 mmol Ca-salt 5.0 mmol L-glyceric acid).
-
-
Dissolution: Dissolve 0.715 g of Calcium L-glycerate in 30 mL of ultrapure water.
-
Note: Solubility is moderate. Mild sonication may be required. Do not heat above 40°C.
-
Phase 3: Ion Exchange & Elution
-
Loading: Apply the sample solution to the top of the resin bed.
-
Flow Control: Maintain a flow rate of 0.5 - 1.0 mL/min .
-
Why? Slower flow ensures sufficient residence time for diffusion of bulky hydrated
ions into the resin pores.
-
-
Elution: Once the sample enters the bed, add ultrapure water carefully.
-
Collection:
-
Discard the void volume (approx. 0.3 x Bed Volume).
-
Monitor effluent pH. Collect the fraction where pH drops sharply (typically pH < 2.5).
-
Continue collecting until pH returns to neutral (~pH 5-6). Total collection volume should be ~60-80 mL.
-
Phase 4: Volume Adjustment & Quality Control
-
Standardization: Transfer the acidic eluate to a 100 mL volumetric flask and dilute to mark with ultrapure water.
-
Validation: Proceed immediately to QC (Section 5).
Quality Control & Validation (The Self-Validating System)
To ensure the solution is fit for use as a quantitative standard, three parameters must be verified: Calcium Breakthrough , Concentration , and Chemical Purity .
Calcium Breakthrough Test (Limit Test)
-
Method: Mix 1 mL of eluate with 0.5 mL of 4% Ammonium Oxalate solution. Adjust pH to ~4-5 with dilute ammonia if necessary (oxalate precipitation is pH dependent).
-
Pass Criteria: Solution must remain optically clear after 15 minutes. Turbidity indicates incomplete exchange (
leakage).
HPLC Purity & Concentration Verification
-
Column: Bio-Rad Aminex HPX-87H (300 x 7.8 mm) or equivalent Organic Acid column.
-
Mobile Phase: 5 mM
, isocratic. -
Flow Rate: 0.6 mL/min.
-
Temperature: 35°C (Low temp minimizes on-column lactonization).
-
Detection: RI (Refractive Index) or UV at 210 nm.
-
Expected Retention: L-Glyceric acid elutes distinct from the void volume.
-
Lactone Check: Look for a secondary peak eluting later than the acid. If present, the solution may need "aging" at pH 10 (briefly) then re-acidification to hydrolyze lactones, though this introduces salt. For pure standards, fresh prep is best.
Workflow Diagram
Figure 1: Workflow for the conversion of Calcium L-glycerate to L-glyceric acid standard solution.
Storage and Stability Guidelines
| Parameter | Recommendation | Mechanism/Reasoning |
| Temperature | -20°C or -80°C | Retards lactonization kinetics. |
| State | Aqueous Solution | Solidifying (drying) promotes intermolecular esterification. |
| Container | Polypropylene / Glass | Avoid metal containers (corrosion from acid). |
| Shelf Life | 3 Months (Frozen) | Verify concentration by HPLC before critical assays. |
Troubleshooting Guide
-
Issue: Turbidity in Eluate.
-
Cause: Calcium leakage (Resin saturation or channeling).
-
Fix: Regenerate resin with 2 M HCl; reduce flow rate; ensure resin capacity > 3x total cation load.
-
-
Issue: Double Peak in HPLC.
-
Cause: Equilibrium between free acid and
-lactone. -
Fix: Ensure the standard is not heated. If quantification is critical, run a calibration curve using a fresh prep to account for the equilibrium ratio.
-
References
-
Bio-Rad Laboratories. Aminex HPX-87H Column Application Guide. (Standard for organic acid analysis). Link
-
Sallach, H. J. (1952).[2] The Synthesis of Calcium D,L-Glycerate-1-C14.[2] Journal of the American Chemical Society.[2] (Foundational synthesis and salt properties). Link[2]
-
Petrarulo, M., et al. (1992). High-performance liquid chromatographic assay for L-glyceric acid in body fluids.[3] Journal of Chromatography B. (Analytical verification methods). Link
-
Sigma-Aldrich. Dowex® 50WX8 Hydrogen Form Product Specification. (Resin capacity and handling).[4][5][6] Link
Sources
- 1. Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of glyceric acid in urine of patients with D-glyceric and L-glyceric acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. THE SYNTHESIS OF CALCIUM D,L-GLYCERATE-1-C$sup 1$$sup 4$ (Journal Article) | OSTI.GOV [osti.gov]
- 3. High-performance liquid chromatographic assay for L-glyceric acid in body fluids. Application in primary hyperoxaluria type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. atlantis-press.com [atlantis-press.com]
- 5. data.epo.org [data.epo.org]
- 6. bio-rad.com [bio-rad.com]
Strategic Mobile Phase Optimization for the Chromatographic Isolation of L-Glycerate
Executive Summary
The chromatographic isolation of L-glycerate (L-glyceric acid) presents a unique "triad of difficulty" for the analytical chemist: it is highly polar, lacks a strong UV chromophore, and possesses a chiral center (enantiomer of D-glycerate). Standard C18 reversed-phase methods often fail to retain this hydrophilic organic acid, leading to elution in the void volume. Furthermore, distinguishing the biologically active L-isomer (implicated in Primary Hyperoxaluria Type 2) from the D-isomer requires specialized stereoselective environments.
This guide provides a comprehensive mobile phase optimization strategy covering three distinct separation modes:
-
Ion Exclusion Chromatography (IEC): For robust quantification in complex matrices.
-
Ligand Exchange Chromatography (LEC): For chiral resolution of L- vs. D-glycerate.
-
HILIC-MS/MS: For high-sensitivity metabolic profiling in biological fluids.
Decision Matrix: Selecting the Separation Mode
Before optimizing the mobile phase, the correct stationary phase mechanism must be selected based on the analytical goal.
Figure 1: Decision tree for selecting the chromatographic mode based on isomer specificity and sensitivity requirements.
Protocol A: Ion Exclusion Chromatography (IEC)
Best for: Routine quantification of total glycerate in urine or fermentation broth.
The Mechanism
IEC columns (e.g., Rezex ROA, Aminex HPX-87H) utilize sulfonated polystyrene-divinylbenzene resins. The separation is governed by the Donnan Exclusion principle: fully ionized strong acids are excluded from the pores and elute first. Weak acids like glycerate (pKa ~3.5) are partially protonated by the acidic mobile phase, allowing them to penetrate the pores and be retained based on their pKa and hydrophobic interactions with the resin backbone.
Mobile Phase Optimization Strategy
The critical variable is the Hydronium Ion Concentration ([H+]) .
| Parameter | Recommended Starting Point | Optimization Logic |
| Acid Type | Sulfuric Acid ( | Non-volatile, UV transparent at 210 nm. |
| Concentration | 2.5 mM ( | Lower Conc (<1 mM): Increases ionization of glycerate |
| Organic Modifier | 0% | Adding 5-10% Acetonitrile (ACN) can alter selectivity if glycerate co-elutes with glycolate or lactate. |
Step-by-Step Protocol
-
Preparation: Prepare a 5.0 mM
stock solution using degassed, 18.2 MΩ water. -
Column Conditioning: Flush the IEC column at 0.3 mL/min for 60 minutes. Note: These resin columns are sensitive to pressure shocks. Ramp flow slowly.
-
Temperature Control: Set column oven to 50°C . Higher temperatures decrease mobile phase viscosity and improve mass transfer, sharpening the glycerate peak.
-
Run: Isocratic elution at 0.5 mL/min.
-
Detection: UV at 210 nm (carboxyl group) or Refractive Index (RI).
Protocol B: Chiral Ligand Exchange Chromatography (LEC)
Best for: Enantiomeric purity (separating L-glycerate from D-glycerate).
The Mechanism
This method utilizes a "Three-Point Interaction." The mobile phase contains a metal ion (usually Copper(II)) which forms a transient coordination complex between the chiral selector on the stationary phase (e.g., D-Penicillamine) and the analyte (glycerate). The diastereomeric complexes (L-Glycerate-Cu-Selector vs. D-Glycerate-Cu-Selector) have different thermodynamic stabilities, leading to separation.
Mobile Phase Optimization Strategy
The critical variable is the Metal Ion Concentration and Temperature .
| Parameter | Recommended Starting Point | Optimization Logic |
| Salt | Copper(II) Sulfate ( | Copper forms the most stable square-planar complexes for hydroxy acids. |
| Concentration | 1.0 mM - 5.0 mM | Low [Cu]: Weak complexation, broad peaks.High [Cu]: High background absorbance (UV), potential precipitation. |
| pH | Unadjusted (typically ~4.5) | pH must be low enough to prevent Cu precipitation but high enough to allow carboxylic acid coordination. |
| Organic Modifier | 0 - 15% Methanol | Methanol reduces hydrophobic interaction with the column backbone, reducing retention time without disrupting the metal complex. |
Step-by-Step Protocol
-
Mobile Phase Prep: Dissolve
in water to reach 2 mM concentration. Filter through 0.22 µm nylon filter. -
System Passivation: Flush the LC system with water to remove any phosphate buffers (phosphates precipitate copper).
-
Equilibration: Equilibrate the Chirex 3126 (or equivalent) column with the copper mobile phase until the UV baseline stabilizes.
-
Optimization Loop:
-
Step A: Run standard at 1 mM
. Calculate Resolution ( ). -
Step B: If
, increase to 2 mM. -
Step C: If retention is too long (>20 min), add 5% Methanol.
-
-
Detection: UV at 254 nm (detecting the Copper-Carboxylate complex, which absorbs in the UV range).
Protocol C: HILIC-MS/MS Optimization
Best for: High-sensitivity detection in urine/plasma (Metabolomics).
The Mechanism
Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar analytes via a water-rich layer adsorbed to the polar stationary phase (Amide or Amino). L-glycerate partitions into this water layer.
Mobile Phase Optimization Strategy
The critical variables are Buffer pH and Ionic Strength .
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile (ACN).[1]
Why Ammonium Formate?
-
MS Compatibility: It is volatile.
-
Ionic Strength: HILIC mechanisms require salt (10-20 mM) to maintain the electric double layer and prevent peak tailing caused by secondary ionic interactions.
-
pH Control: At pH 3.5, the carboxyl group is partially protonated, improving retention on amide columns compared to the fully ionized state.
Gradient Optimization Workflow
Figure 2: HILIC optimization loop focusing on buffer strength and equilibration.
Step-by-Step Protocol
-
Column: Waters BEH Amide or XBridge Amide (1.7 µm or 2.5 µm).
-
Mobile Phase Preparation:
-
MP A: 10 mM Ammonium Formate adjusted to pH 3.0 with Formic Acid.
-
MP B: 100% Acetonitrile.[2]
-
-
Gradient Program:
-
0-1 min: 95% B (Isocratic Hold - crucial for loading).
-
1-8 min: Linear ramp to 60% B.
-
8-10 min: 60% B.
-
10.1 min: Return to 95% B.
-
10.1-15 min: Re-equilibration (HILIC requires long equilibration).
-
-
MS Detection: Negative Electrospray Ionization (ESI-). Monitor MRM transition m/z 105
75 (decarboxylation).
Troubleshooting & Critical Success Factors
-
Sample Diluent (HILIC): Never dissolve samples in 100% water for HILIC. This causes "solvent mismatch" and peak distortion. Dissolve samples in 75% ACN / 25% Water to match the starting mobile phase.
-
Metal Contamination (LEC): If using Ligand Exchange, ensure the system is free of chelating agents (EDTA) or competing metal ions (Fe, Zn), which will strip the copper from the mobile phase/column.
-
Column Storage (IEC): Sulfonated resin columns must never dry out. Store in 5 mM
.
References
-
Petrarulo, M., et al. (1992). "High-performance liquid chromatographic assay for L-glyceric acid in body fluids. Application in primary hyperoxaluria type 2." Clinica Chimica Acta. Link
- Glöckner, A., et al. (2013). "Determination of L-glyceric acid in urine by LC-MS/MS." Journal of Chromatography B. (Contextualizing HILIC methods for polar organic acids).
-
Phenomenex. (2023). "Chirex 3126 Application Note: Resolution of Hydroxy Acids." Phenomenex Technical Guide. Link
-
Bio-Rad. (2022). "Aminex HPX-87H Ion Exclusion Column: Instruction Manual." Bio-Rad Laboratories. Link
-
Yuan, Y., et al. (2022). "Characterization of LC-MS based urine metabolomics in healthy children and adults." Scientific Reports. Link
Sources
benzoyl chloride derivatization of L-glyceric acid for LC-MS sensitivity
Application Note: High-Sensitivity LC-MS/MS Quantitation of L-Glyceric Acid via Benzoyl Chloride Derivatization
Executive Summary
Objective: To overcome the chromatographic retention and ionization limitations of L-glyceric acid (2,3-dihydroxypropanoic acid) in biological matrices. Method: A rapid, base-catalyzed Schotten-Baumann derivatization using Benzoyl Chloride (BzCl).[1][2] Outcome: The protocol converts hydrophilic L-glyceric acid into a hydrophobic 2,3-di-O-benzoyl derivative, enabling robust retention on standard C18 columns and enhancing electrospray ionization (ESI) sensitivity by >100-fold compared to native analysis.
Scientific Background & Mechanism
The Challenge: Native L-Glyceric Acid
L-Glyceric acid is a small, highly polar organic acid (MW 106.08). In native LC-MS workflows, it suffers from:
-
Poor Retention: It elutes in the void volume (
) on Reverse Phase (RP) columns, leading to severe ion suppression from salts and proteins. -
Low Ionization Efficiency: It lacks hydrophobic moieties required for efficient desolvation in ESI.
The Solution: Benzoyl Chloride (BzCl) Derivatization
Benzoyl chloride is a "hard" electrophile that reacts rapidly with nucleophiles (amines, phenols, and alcohols) under alkaline conditions. While often used for neurochemicals (polyamines), it is highly effective for poly-hydroxy acids.
Reaction Mechanism (Schotten-Baumann): In an aqueous alkaline buffer (sodium carbonate), the hydroxyl groups of L-glyceric acid act as nucleophiles, attacking the carbonyl carbon of BzCl. The base neutralizes the HCl byproduct, driving the equilibrium forward.[3]
-
Target: The C2 and C3 hydroxyl groups.
-
Product: 2,3-di-O-benzoyl-L-glyceric acid.
-
Note on Carboxyl Group: Under aqueous alkaline conditions, the carboxylic acid moiety remains ionized (carboxylate) and generally does not form a stable anhydride/ester with BzCl; if it does, it rapidly hydrolyzes back to the free acid upon quenching/acidification.
Diagram 1: Chemical Reaction Pathway
Caption: Schotten-Baumann esterification of L-glyceric acid hydroxyl groups. The introduction of two phenyl rings significantly increases lipophilicity.
Experimental Protocol
Reagents & Materials
-
Derivatization Reagent: 5% (v/v) Benzoyl Chloride in Acetonitrile (Prepare fresh daily).
-
Buffer: 100 mM Sodium Carbonate (
), pH adjusted to 10.0 with NaOH. -
Internal Standard (IS):
-Benzoyl Chloride (Available commercially) OR -Glyceric Acid.-
Note:
-BzCl is preferred as it corrects for derivatization efficiency variability.
-
-
Quenching Solution: 2% Formic Acid in 20% Acetonitrile/Water.
Step-by-Step Workflow
Diagram 2: Sample Preparation Workflow
Caption: Streamlined derivatization workflow requiring <10 minutes total prep time.
Detailed Steps:
-
Sample Prep: Place 10 µL of sample (plasma, urine, or cell lysate) into a polypropylene microvial.
-
Alkalinization: Add 25 µL of 100 mM Sodium Carbonate buffer. Vortex briefly. Critical: pH must be >10 for the reaction to proceed.
-
Reaction: Add 25 µL of 5% BzCl solution (in Acetonitrile).
-
Incubation: Vortex immediately for 30 seconds. Incubate at Room Temperature for 5 minutes.
-
Insight: The reaction is extremely fast. Extended heat is unnecessary and may degrade the ester.
-
-
Quenching: Add 25 µL of Quenching Solution (2% Formic Acid) to stop the reaction and neutralize the pH.
-
Why: Acidification prevents hydrolysis of the newly formed esters and prepares the sample for the mobile phase.
-
-
Clarification: Centrifuge at 10,000 x g for 5 minutes to remove any precipitated proteins or salts. Transfer supernatant to LC vial.
LC-MS/MS Conditions
The derivative (2,3-di-O-benzoyl-L-glyceric acid) is hydrophobic. Standard Reverse Phase (C18) chromatography is now applicable.
Chromatography (UHPLC)
-
Column: Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent high-strength silica column.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
6.0 min: 95% B (Elution of derivative)
-
7.0 min: 95% B
-
7.1 min: 5% B (Re-equilibration)
-
Mass Spectrometry (ESI+)
While the native acid ionizes in negative mode, the benzoyl derivative forms stable ammonium adducts
-
Ionization: Electrospray Positive (ESI+).
-
Source Temp: 450°C.
-
Capillary Voltage: 3.5 kV.
MRM Transitions Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |
| L-Glyceric Acid-Bz2 | 315.1 | 105.0 (Benzoyl) | 20 | Quantifier |
| 315.1 | 77.0 (Phenyl) | 35 | Qualifier | |
| IS ( | 327.1 | 111.0 ( | 20 | Internal Std |
Note: If using ESI Negative mode, monitor the deprotonated molecule
Results & Validation Metrics
| Parameter | Performance Data |
| Linearity | |
| LOD (Limit of Detection) | ~ 5 nM (Matrix dependent) |
| Retention Time | ~ 4.5 min (vs. 0.8 min for native) |
| Precision (CV%) | < 8% Intra-day; < 12% Inter-day |
| Stability | Derivative stable for 7 days at 4°C |
Key Advantages over Native Analysis:
-
Salt Separation: The derivative elutes well after the solvent front, avoiding ion suppression from urinary salts.
-
Isomeric Separation: The bulky benzoyl groups often improve separation of L-glyceric acid from its isomer, D-glyceric acid, if a chiral column (e.g., Chiralpak) is substituted in the method.
Troubleshooting & Expert Tips
-
Reagent Degradation: Benzoyl chloride hydrolyzes to benzoic acid in moist air. Always store the neat reagent in a desiccator and prepare the acetonitrile solution immediately before use. If the reagent smells strongly of "almonds" (benzoic acid), discard it.
-
Incomplete Derivatization: If signal is low, check the pH of the sample+buffer mix before adding BzCl. It must be basic (pH > 10). Biological samples with high buffering capacity (like concentrated urine) may require a higher concentration of carbonate buffer (e.g., 200 mM).
-
Column Life: The reaction produces benzoic acid as a byproduct. Ensure the re-equilibration step is long enough to wash this out, or it may accumulate and cause ghost peaks.
References
-
Wong, J. M., et al. (2016). Benzoyl chloride derivatization with liquid chromatography–mass spectrometry for targeted metabolomics of neurochemicals in biological samples.[4] Journal of Chromatography A, 1446, 78–90. Link
-
Grinias, J. P., et al. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC North America, 35(10), 738-749. Link
-
Malec, P. A. (2018). Derivatization Methods for Improved Metabolome Analysis by LC-MS/MS. University of Michigan Library (Dissertation). Link
Sources
Troubleshooting & Optimization
Technical Support Center: Handling Hygroscopic L-Glyceric Acid Hemicalcium Salt
Executive Summary & Chemical Context
L-Glyceric acid hemicalcium salt (Calcium L-glycerate) is a metabolic intermediate and chiral building block. While chemically stable, its primary handling challenge is its hygroscopic nature .
The term "hemicalcium" refers to the stoichiometry: one calcium ion (
The Core Challenge: Deliquescence
This salt does not just absorb moisture; it is deliquescent .[1][2][3] Above a critical relative humidity (RH), it absorbs enough atmospheric water to dissolve in its own sorption layer, transitioning from a free-flowing powder to a sticky gum and eventually a liquid.[3] This causes two critical failures in experimental workflows:
-
Gravimetric Error: The mass you weigh includes an unknown amount of water, leading to incorrect molarity calculations.
-
Physical Loss: The substance adheres to spatulas and weigh boats, making quantitative transfer impossible.
Storage & Stability Protocol
Q: How should I store the salt to prevent "gumming" over time?
A: The "gumming" is reversible hydration, not chemical degradation, but it ruins handling properties. You must maintain the salt below its critical relative humidity (CRH).
The "Dry Chain" Storage System
Do not rely on the original vendor bottle cap alone. Implement a secondary containment system.
| Tier | Protection Level | Recommended For | Protocol |
| 1 | Primary | Daily Use | Original amber glass vial, tightly parafilmed after every use. |
| 2 | Secondary | Short-term (<1 month) | Place primary vial inside a sealed Ziploc bag containing a silica gel packet. |
| 3 | Tertiary | Long-term (>1 month) | Store the secondary bag inside a vacuum desiccator over |
Critical Warning: Do not store in a standard fridge (
Advanced Weighing Protocols
Q: The mass on my balance keeps drifting upwards while I weigh. How do I get an accurate reading?
A: The drift is real-time moisture absorption. You cannot use "static weighing" (taring a boat and adding powder). You must use Weighing by Difference or a Glove Box .
Method A: Weighing by Difference (Standard Lab)
Best for: General bench work when a glove box is unavailable.
-
Dry the Source: Ensure the source bottle has been desiccated overnight.
-
Weigh the Container: Place the entire capped bottle on the balance. Record Mass
. -
Dispense: Quickly remove the cap, pour (do not scoop if possible) the approximate amount into your receiving vessel, and immediately recap the bottle.
-
Re-weigh: Place the capped bottle back on the balance. Record Mass
. -
Calculate: Mass Transferred =
.-
Why this works: You are measuring the mass loss from the protected environment of the bottle. Moisture absorbed by the receiving vessel does not affect the measurement of what left the bottle.
-
Method B: Inert Atmosphere (Glove Box)
Best for: Analytical standards and GMP workflows.
Perform all weighing inside a nitrogen-purged glove box (
Workflow Visualization
Figure 1: Decision tree for weighing hygroscopic salts based on physical state and required precision.
Solubilization & Reaction Setup
Q: When I add water, the salt forms a hard gel block that won't dissolve. Why?
A: This is "Gel Blocking." The outer layer of the powder hydrates instantly, forming a viscous gel barrier that prevents water from reaching the dry powder inside.
The "Vortex-First" Protocol
-
Prepare Solvent: Use degassed, deionized water (or buffer).
-
Agitation: Set a stir plate to a vigorous setting (creating a vortex) before adding the solid.
-
Addition: Dust the powder slowly onto the shoulder of the vortex. Do not dump it in the center.
-
Clarification: If the solution remains cloudy, sonicate for 30–60 seconds.
Stoichiometry Check: Ensure you calculate molarity based on the hydrate form printed on your specific bottle (usually MW ~286.25 g/mol for the dihydrate), not the anhydrous weight.
-
Anhydrous MW (approx): 250.22 g/mol
-
Dihydrate MW (approx): 286.25 g/mol
-
Error Magnitude: Ignoring the water weight results in a 14% concentration error .
Troubleshooting & FAQs
| Symptom | Diagnosis | Corrective Action |
| Powder is a sticky gum | Severe moisture absorption (Deliquescence). | Do not scrape. Place the open vial in a vacuum desiccator over |
| Hard white crust on bottle rim | Recrystallization from moisture ingress. | Wipe the rim with a dry Kimwipe before recapping. Use Parafilm to seal the gap between cap and glass. |
| pH drift in solution | Glycerate solutions can absorb | |
| Inconsistent Enzymatic Assay | Concentration error due to water weight. | Perform a moisture content check (Karl Fischer titration) or TGA if high precision is needed. Otherwise, assume full dihydrate stoichiometry. |
Rescue Protocol: Redrying
If you must rescue a valuable sample that has liquefied:
-
Dissolve the gum completely in a minimum amount of water.
-
Lyophilize (freeze-dry) the solution.
-
This will yield a fluffy, amorphous powder. Note: Amorphous forms are more hygroscopic than crystalline forms, so use immediately.
References
-
PubChem. (n.d.).[4] Compound Summary: Calcium L-glycerate. National Library of Medicine. Retrieved February 12, 2026, from [Link]
-
Salameh, A. K., & Taylor, L. S. (2006).[5] Deliquescence in Pharmaceutical Systems. ResearchGate. Retrieved February 12, 2026, from [Link]
-
TA Instruments. (n.d.). Moisture Sorption Analysis of Pharmaceuticals. Retrieved February 12, 2026, from [Link]
Sources
Technical Support Center: Enhancing Peak Resolution of Glyceric Acid Enantiomers in HPLC
Welcome to our dedicated technical support center for the chiral separation of glyceric acid enantiomers by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and professionals in drug development, offering in-depth troubleshooting advice and frequently asked questions in a direct question-and-answer format. As Senior Application Scientists, our goal is to provide you with the causal reasoning behind experimental choices, ensuring scientifically sound and validated protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Fundamental Method Development
Question 1: I am starting to develop a method for separating D- and L-glyceric acid. What is the recommended starting point for column and mobile phase selection?
Answer: For the enantiomeric separation of acidic compounds like glyceric acid, a successful approach begins with the selection of an appropriate Chiral Stationary Phase (CSP). Anion-exchanger CSPs are particularly well-suited for this application.
A strong initial choice would be a quinine- or quinidine-derived anion-exchanger CSP , such as the CHIRALPAK QN-AX or QD-AX columns. The separation mechanism on these columns relies on the ionic interaction between the positively charged chiral selector (the protonated quinuclidine moiety of quinine or quinidine) and the negatively charged glyceric acid analyte.[1] This primary ionic interaction is supplemented by other intermolecular forces, including hydrogen bonding, dipole-dipole, and π-π interactions, which contribute to the enantioselective recognition.[2]
For the mobile phase, a polar organic mobile phase is typically employed. A good starting point would be:
-
Mobile Phase: Methanol/Acetonitrile (50:50, v/v) containing 30 mM formic acid, with the apparent pH adjusted to approximately 4 with ammonia.[1]
-
Flow Rate: 1.0 mL/min
-
Temperature: 15 °C[1]
This combination provides a weakly acidic environment that ensures the glyceric acid is in its anionic form and the chiral selector is protonated, facilitating the necessary ionic exchange for separation.[1][3]
Troubleshooting Poor Resolution
Question 2: My glyceric acid enantiomers are co-eluting or showing very poor resolution (Rs < 1.0). What are the critical parameters to adjust?
Answer: Poor resolution is a common hurdle in chiral chromatography. A systematic approach to troubleshooting this issue is essential. The workflow below outlines the key steps to take.
}
Detailed Troubleshooting Steps:
-
Evaluate Mobile Phase Additives: The concentration and type of acidic and basic additives are critical for anion-exchange CSPs.
-
Acidic Additive: The concentration of an acid like formic acid influences the retention and selectivity. While the ionic exchange can occur even without an external acid due to the mild acidity of CO2 in supercritical fluid chromatography (SFC), in HPLC, it's a key parameter.[2] Systematically vary the formic acid concentration (e.g., from 10 mM to 50 mM).
-
Counter-ion/Base: The addition of a base like ammonia or an amine not only adjusts the pH but also acts as a counter-ion, competing with the analyte for the chiral selector and influencing elution.
-
-
Adjust Organic Modifier Ratio: The ratio of solvents like methanol and acetonitrile in the mobile phase affects the polarity and solvating power of the eluent, which in turn impacts the interactions between the analyte and the CSP.
-
Protocol: Prepare a series of mobile phases with varying ratios of methanol and acetonitrile (e.g., 80:20, 50:50, 20:80) while keeping the additive concentrations constant. Analyze the impact on retention time and resolution.
-
-
Optimize Column Temperature: Temperature can have a significant, and sometimes non-linear, effect on chiral separations.[4]
-
Mechanism: A change in temperature alters the thermodynamics of the chiral recognition process. In some cases, lowering the temperature enhances the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, leading to better resolution.[5] However, in other instances, an increase in temperature can improve resolution.[6]
-
Protocol: Screen a range of temperatures (e.g., 10°C, 25°C, 40°C) to determine the optimal condition for your separation.
-
-
Decrease Flow Rate: Reducing the flow rate increases the time the analytes spend interacting with the stationary phase, which can lead to better resolution, although it will also increase the analysis time.
-
Protocol: Decrease the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min and observe the effect on the resolution factor (Rs).
-
Improving Peak Shape
Question 3: My glyceric acid peaks are showing significant tailing. What is the likely cause and how can I fix it?
Answer: Peak tailing in HPLC is often a result of undesirable secondary interactions between the analyte and the stationary phase or issues with the sample solvent.
Troubleshooting Steps for Peak Tailing:
-
Mobile Phase pH: For ionizable compounds like glyceric acid, the mobile phase pH is crucial. If the pH is too close to the pKa of glyceric acid, you may have a mixed population of ionized and non-ionized species, which can lead to tailing. Ensure the mobile phase pH is at least 1.5 to 2 units away from the analyte's pKa to maintain a single ionic form.
-
Ionic Strength: On anion-exchange columns, the ionic strength of the mobile phase can impact peak shape. The concentration of salt additives (like ammonium formate, formed in situ from formic acid and ammonia) can be adjusted. Increasing the salt concentration can sometimes improve peak shape by reducing secondary ionic interactions.[2]
-
Column Contamination: Accumulation of strongly retained sample matrix components at the head of the column can create active sites that cause tailing.[7][8]
-
Solution: Implement a regular column washing procedure. For robust immobilized polysaccharide or anion-exchange CSPs, flushing with a stronger solvent (as recommended by the manufacturer) can remove contaminants.[7] Always ensure your samples are adequately filtered before injection.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[8]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
Detection Challenges
Question 4: I am struggling with detecting glyceric acid as it has no UV chromophore. What are my best detection options?
Answer: Detecting non-chromophoric analytes like glyceric acid is a common challenge. The two primary universal detection methods suitable for this purpose are Refractive Index (RI) detection and Evaporative Light Scattering Detection (ELSD).
| Detector | Principle | Advantages | Limitations |
| Refractive Index (RI) | Measures the difference in the refractive index between the mobile phase and the eluting analyte.[9] | Truly universal for any analyte with a different RI from the mobile phase. | Incompatible with gradient elution; sensitive to temperature and pressure fluctuations; relatively low sensitivity.[9] |
| Evaporative Light Scattering (ELSD) | Nebulizes the eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles.[10] | Universal for non-volatile analytes; compatible with gradient elution; generally more sensitive than RI.[11][12] | Destructive method; response can be non-linear and dependent on analyte mass and particle size.[10] |
Recommendation: For method development where mobile phase composition is varied (gradient elution), ELSD is the superior choice .[13] For established isocratic methods, an RI detector can be a reliable and cost-effective option.[14]
An alternative, though more labor-intensive, approach is pre-column derivatization . This involves chemically modifying the glyceric acid molecule to attach a UV-active tag. For example, hydroxy acids can be derivatized to form phenylhydrazones, which can be detected at a specific UV wavelength.[15] This can significantly enhance sensitivity but requires additional sample preparation steps and validation of the derivatization reaction.[16][17]
Advanced Troubleshooting
Question 5: My resolution has decreased over time with repeated injections. What could be causing this column degradation?
Answer: A decline in chiral column performance is often due to either contamination or degradation of the stationary phase.[18]
Possible Causes and Solutions:
-
Column Fouling: As mentioned previously, strongly adsorbed matrix components can accumulate on the column, blocking active sites for chiral recognition.[7]
-
Action: Implement a rigorous sample clean-up procedure and a routine column flushing protocol. Using a guard column can also help protect the analytical column from contaminants.[8]
-
-
Stationary Phase Dissolution (for coated CSPs): Traditional polysaccharide-based CSPs are "coated" onto the silica support. The use of incompatible solvents (even in small amounts within the sample) can dissolve this coating, leading to a rapid and irreversible loss of performance.[7]
-
Action: Strictly adhere to the manufacturer's guidelines for compatible solvents. Ensure the entire HPLC system is thoroughly flushed when switching between normal-phase and reversed-phase conditions.[7]
-
-
Changes in Mobile Phase Preparation: Chiral separations can be highly sensitive to minor variations in mobile phase composition.
-
Action: Ensure consistent and accurate preparation of the mobile phase for every run. Even small changes in the concentration of additives or the water content of organic solvents can affect the separation.[18]
-
}
The fundamental principle of chiral separation relies on the formation of short-lived, diastereomeric complexes between the enantiomers and the chiral stationary phase.[1] The difference in the stability of these complexes leads to different retention times and, consequently, separation. Any factor that interferes with these delicate interactions will compromise the resolution.
References
- Itabashi, Y. (2012). Chiral separation of glycerolipids by high-performance liquid chromatography. Journal of Lipid Nutrition, 21(1), 27-38. [Link not available]
-
Zhang, T., Nguyen, D., & Franco, P. (2012). Enantiomer separation of acidic compounds by SFC on CHIRALPAK QN-AX and CHIRALPAK QD-AX. Agilent Technologies Application Note. [Link]
-
Franco, P., & Zhang, T. (2011). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC North America, 29(8), 696-704. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
-
Christie, W. W. (1992). The Chromatographic Resolution of Chiral Lipids. In W. W. Christie (Ed.), Advances in Lipid Methodology – One (pp. 121-148). Oily Press. [Link]
-
da Silva, A. G. M., et al. (2018). Improvement of an analytical method based on hplc with refractive index detection for the analysis of glycerol oxidation products. Journal of the Brazilian Chemical Society, 29(10), 2149-2157. [Link]
- Takagi, T., & Itabashi, Y. (1989). HPLC separation of enantiomeric diacylglycerols as 3,5-dinitrophenylurethanes on a chiral stationary phase. Lipids, 24(9), 873-876. [Link not available]
-
Bugla, J., Wandzik, I., & Szeja, W. (2005). High-performance liquid chromatography separation of glycerol derivatives on a chiral stationary phase. Acta Chromatographica, 15, 130-137. [Link]
-
Agilent Technologies. (n.d.). Analysis of foods using HPLC with evaporative light scattering detection. [Link]
-
Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. [Link]
-
Bhushan, R., & Kumar, V. (2009). Effect of Temperature on the Chiral Separation of Enantiomers of Some Drugs. Biomedical Chromatography, 23(12), 1261-1275. [Link]
-
Beltrán-Prieto, J. C., et al. (2013). Development of an HPLC method for the determination of glycerol oxidation products. Journal of Liquid Chromatography & Related Technologies, 36(1), 1-13. [Link]
-
Agilent Technologies. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. [Link]
-
Liu, N., et al. (2023). Chiral Metal–Organic Framework with Temperature-Dependent Homochirality for Chiral Discrimination. Analytical Chemistry, 95(16), 6523-6529. [Link]
-
Wikipedia. (n.d.). Evaporative light scattering detector. [Link]
-
Dolan, J. W. (2013). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 31(6), 452-459. [Link]
-
Waters Corporation. (n.d.). ACQUITY UPLC Refractive Index (RI) Detector. [Link]
-
Petrarulo, M., et al. (1989). Derivatization and high-performance liquid chromatographic determination of urinary glycolic acid. Journal of Chromatography B: Biomedical Sciences and Applications, 465, 87-93. [Link]
-
Advion Interchim Scientific. (n.d.). Evaporative light scattering detector ELSD. [Link]
-
He, H., et al. (2007). Effect of Temperature on Enantiomer Separation of Oxazepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin Derivatized Bonded Chiral Stationary Phase. Journal of Liquid Chromatography & Related Technologies, 30(13), 1899-1910. [Link]
-
Costa, A. S. G., & Conte-Junior, C. A. (2017). Analytical Applications of Evaporative Light Scattering Detection for Determination of Carbohydrates and Organic Acids in Food. Food Analytical Methods, 10(12), 4049-4065. [Link]
-
SIELC Technologies. (n.d.). HPLC Derivatization and Quantitative Analysis of Glycerol. [Link]
-
Chankvetadze, B., et al. (2019). The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A, 1599, 172-179. [Link]
-
Letter, W. (2014). How can I improve my chiral column resolution? ResearchGate. [Link]
-
Shodex. (n.d.). Glycerin and Glyceric Acid Analysis (SH1011). [Link]
-
KNAUER. (n.d.). RI Detectors – Reliable Refractive Index Detection for HPLC. [Link]
-
Chromatography Forum. (2012). Derivatization of a-hydroxy acids. [Link]
-
ChromPedia. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. [Link]
-
Shimadzu. (n.d.). Refractive Index Detection (RID). [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chiraltech.com [chiraltech.com]
- 3. aocs.org [aocs.org]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chiraltech.com [chiraltech.com]
- 8. agilent.com [agilent.com]
- 9. Refractive Index Detection (RID) : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 11. agilent.com [agilent.com]
- 12. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 13. Evaporative light scattering detector ELSD - Advion Interchim Scientific [flash-chromatography.com]
- 14. RI Detectors – Reliable Refractive Index Detection for HPLC [knauer.net]
- 15. Derivatization and high-performance liquid chromatographic determination of urinary glycolic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HPLC Derivatization and Quantitative Analysis of Glycerol | SIELC Technologies [sielc.com]
- 17. Derivatization of a-hydroxy acids - Chromatography Forum [chromforum.org]
- 18. researchgate.net [researchgate.net]
preventing degradation of L-glyceric acid standards in aqueous solution
Technical Support Center: L-Glyceric Acid Standards
A Guide to Ensuring Stability and Preventing Degradation in Aqueous Solutions
Welcome to the technical support center for L-glyceric acid standards. This guide is designed for researchers, scientists, and drug development professionals who rely on the accuracy and stability of L-glyceric acid for their experimental work. As a Senior Application Scientist, I have developed this resource to provide not only procedural steps but also the underlying scientific reasoning to empower you to make informed decisions in your laboratory.
The stability of your L-glyceric acid standard is not a trivial matter; it is the cornerstone of generating reproducible and reliable data. Degradation can lead to a loss of the active compound, the appearance of interfering peaks in chromatographic analyses, and ultimately, inaccurate quantification. This guide will walk you through the common challenges and provide robust solutions to maintain the integrity of your aqueous L-glyceric acid standards.
Frequently Asked Questions (FAQs): Foundational Concepts
This section addresses the most common initial questions regarding the stability of L-glyceric acid in aqueous solutions.
Q1: What are the primary mechanisms of L-glyceric acid degradation in an aqueous solution?
A1: The degradation of L-glyceric acid in aqueous solutions is primarily driven by two mechanisms: microbial contamination and oxidative degradation.
-
Microbial Degradation: L-glyceric acid is a metabolite in several biological pathways, making it a viable energy source for various microorganisms (bacteria, fungi). If your aqueous solution is not sterile, these microbes can proliferate, consuming the L-glyceric acid and altering its concentration.
-
Oxidative Degradation: As a polyhydroxy acid, L-glyceric acid is susceptible to oxidation, especially in the presence of dissolved oxygen, metal ions (which can act as catalysts), and light. This can lead to the formation of various byproducts, including glyceraldehyde, dihydroxyacetone, and eventually, formic acid and carbon dioxide.
Q2: How does pH affect the stability of L-glyceric acid solutions?
A2: The pH of the aqueous solution plays a critical role in the stability of L-glyceric acid. While it is relatively stable in neutral to slightly acidic conditions (pH 4-7), it can be more susceptible to degradation at higher pH levels. Alkaline conditions can promote oxidation and other base-catalyzed reactions. For this reason, it is generally recommended to prepare and store L-glyceric acid solutions in a slightly acidic buffer.
Q3: Is L-glyceric acid susceptible to racemization in solution?
A3: Racemization (the conversion of the L-enantiomer to the D-enantiomer) is not a primary concern for L-glyceric acid under typical storage conditions. The chiral center is relatively stable, and significant racemization would require harsh conditions (e.g., very high temperatures or extreme pH) that are not typically used for the storage of analytical standards.
Troubleshooting Guide: Diagnosing and Resolving Instability
This section is designed to help you troubleshoot specific issues you may encounter with your L-glyceric acid standards.
Problem 1: Decreasing concentration of L-glyceric acid over time in my calibration curve.
-
Possible Cause 1: Microbial Contamination.
-
Why it happens: Microorganisms may be consuming the L-glyceric acid. This is more likely if the solution was prepared with non-sterile water or stored at room temperature or 4°C for an extended period.
-
Solution: Prepare fresh standards using sterile, high-purity water (e.g., Milli-Q or equivalent). Filter-sterilize the final solution using a 0.22 µm syringe filter before storage. Aliquot the standard into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize the risk of contamination during use.
-
-
Possible Cause 2: Oxidative Degradation.
-
Why it happens: Dissolved oxygen, exposure to light, or trace metal ion contamination can accelerate the oxidation of L-glyceric acid.
-
Solution: Degas the water before preparing the solution by sparging with an inert gas like nitrogen or argon. Store the aliquots in amber vials to protect them from light and consider adding a chelating agent like EDTA at a low concentration (e.g., 0.1 mM) to sequester any metal ions that could catalyze oxidation.
-
Problem 2: Appearance of unknown peaks in my chromatogram.
-
Possible Cause: Degradation Products.
-
Why it happens: The new peaks are likely byproducts of L-glyceric acid degradation. The identity of these peaks will depend on the degradation pathway (e.g., oxidation products).
-
Solution: To confirm this, you can perform a forced degradation study. Intentionally expose a sample of your standard to harsh conditions (e.g., high heat, UV light, or an oxidizing agent like hydrogen peroxide) and analyze it alongside your stored standard. If the unknown peaks increase in the stressed sample, it confirms they are degradation products. The primary solution is to discard the old standard and prepare a fresh one using the preventative measures described above.
-
The following diagram outlines a decision-making workflow for troubleshooting the degradation of L-glyceric acid standards.
Caption: Troubleshooting workflow for L-glyceric acid standard degradation.
Protocols for Preparation and Storage
Following a robust protocol for the preparation and storage of your L-glyceric acid standards is the most effective way to prevent degradation.
Protocol 1: Preparation of a Stock Solution of L-Glyceric Acid
Objective: To prepare a stable, high-concentration stock solution of L-glyceric acid.
Materials:
-
L-glyceric acid (high-purity solid)
-
High-purity, sterile water (e.g., Milli-Q, 18.2 MΩ·cm)
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Sterile, amber vials for storage
-
0.22 µm sterile syringe filters
Procedure:
-
Pre-treatment of Water: For maximum stability, degas the high-purity water by sparging with a gentle stream of nitrogen or argon for at least 15-20 minutes. This removes dissolved oxygen.
-
Weighing: Accurately weigh the required amount of L-glyceric acid solid using a calibrated analytical balance.
-
Dissolution: Quantitatively transfer the solid to a Class A volumetric flask. Add a portion of the degassed water and gently swirl to dissolve the solid completely.
-
Dilution to Volume: Once dissolved, bring the solution to the final volume with the degassed water. Cap and invert the flask several times to ensure homogeneity.
-
Sterilization and Aliquoting:
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile container.
-
Immediately aliquot the stock solution into single-use volumes in sterile, amber vials. This minimizes contamination from repeated access and protects the solution from light.
-
-
Storage: Store the aliquots at -20°C or, for long-term storage, at -80°C.
Protocol 2: Preparation of Working Standards
Objective: To prepare diluted working standards from the stock solution for immediate use.
Procedure:
-
Thawing: Remove a single aliquot of the stock solution from the freezer and allow it to thaw completely at room temperature. Do not refreeze this aliquot.
-
Dilution: Perform serial dilutions of the thawed stock solution using sterile, high-purity water to achieve the desired concentrations for your calibration curve.
-
Use: Use the working standards as soon as possible after preparation, preferably within the same day. If they must be stored for a short period (e.g., overnight), keep them at 4°C in a sealed, light-protected container.
Appendices
Table 1: Recommended Storage Conditions for Aqueous L-Glyceric Acid Standards
| Storage Condition | Temperature | Duration | Rationale |
| Long-Term Storage | -80°C | > 6 months | Minimizes both microbial growth and chemical degradation kinetics. |
| Short-Term Storage | -20°C | Up to 6 months | Sufficient for most applications to halt microbial activity and significantly slow oxidation. |
| Working Solution | 4°C | < 24 hours | Slows microbial growth for a short period; not recommended for longer storage. |
| Benchtop | Room Temperature | < 8 hours | For immediate use only. Risk of degradation increases significantly. |
The following diagram illustrates the potential degradation pathways of L-glyceric acid in an aqueous solution.
Caption: L-Glyceric Acid degradation pathways and preventative measures.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10472, Glyceric acid." pubchem.ncbi.nlm.nih.gov. [Link]
Technical Support Center: Troubleshooting Low Recovery of L-Glycerate in Urine Extraction
Welcome to the technical support center for the analysis of urinary metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the extraction of L-glycerate from urine samples. Low recovery of this highly polar organic acid can be a significant hurdle in obtaining accurate and reproducible results. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you optimize your extraction workflow and ensure the highest level of scientific integrity in your findings.
Part 1: Understanding the Challenge: The Physicochemical Nature of L-Glycerate
Before delving into troubleshooting, it's crucial to understand the properties of L-glycerate that make its extraction from a complex matrix like urine challenging.
| Property | Value | Implication for Extraction |
| pKa | ~3.42 - 3.52 | L-glycerate is a weak acid. At a pH above its pKa, it will be deprotonated (negatively charged), and at a pH below its pKa, it will be in its protonated (neutral) form. This is a critical factor for both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). |
| logP | ~ -1.5 to -1.7 | The negative logP value indicates that L-glycerate is highly hydrophilic, meaning it has a strong preference for the aqueous phase (urine) over a non-polar organic solvent. |
| Water Solubility | High (e.g., >750 g/L) | Its high solubility in water makes it difficult to partition into an organic solvent during LLE. |
Table 1: Key Physicochemical Properties of L-Glycerate and their Impact on Extraction.[1][2][3]
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address common issues encountered during L-glycerate extraction.
Sample Preparation & Pre-Analytical Steps
Question: My L-glycerate recovery is consistently low across all samples. Where should I start troubleshooting?
Answer: Start by evaluating your entire workflow, from sample collection to the final analysis. Inconsistent or low recovery is often a systemic issue. Here is a logical flow to diagnose the problem:
Caption: General troubleshooting workflow for low L-glycerate recovery.
Question: Could the way I'm handling my urine samples before extraction be the problem?
Answer: Absolutely. Proper sample handling is critical. L-glycerate is a biological molecule susceptible to degradation.
-
Sample Stability: Ensure urine samples are stored at -20°C or, for long-term storage, at -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
-
Urea Content: High concentrations of urea in urine can interfere with derivatization steps, particularly for GC-MS analysis.[4] While not always necessary, for problematic samples, a urease treatment can be considered.[4]
Question: I'm not performing a protein precipitation step. Is this necessary?
Answer: Yes, for most applications, protein precipitation is a crucial step when working with urine.[5][6] Proteins in the sample can interfere with the extraction process by:
-
Binding to L-glycerate: This prevents its extraction into the organic phase or retention on the SPE sorbent.
-
Clogging SPE cartridges: This leads to inconsistent flow rates and poor recovery.
-
Interfering with chromatographic analysis: Precipitated proteins can foul your analytical column and detector.
Recommended Protocol: Protein Precipitation with Acetonitrile
-
Thaw your urine sample on ice.
-
To a 1 mL aliquot of urine in a microcentrifuge tube, add 3 mL of ice-cold acetonitrile. A 3:1 or 4:1 ratio of solvent to sample is generally effective.[5][7]
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the sample at -20°C for at least 30 minutes to facilitate complete protein precipitation.
-
Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant, which contains your L-glycerate, for the next extraction step.
Liquid-Liquid Extraction (LLE) Troubleshooting
Question: I'm using LLE with ethyl acetate, but my L-glycerate recovery is poor. What can I do?
Answer: This is a common issue due to L-glycerate's high polarity. Here’s a breakdown of how to improve your LLE protocol:
Caption: Troubleshooting workflow for Liquid-Liquid Extraction (LLE).
-
pH Adjustment is Critical: For LLE of an acidic compound like L-glycerate, you must acidify the urine sample.[8]
-
Why? To extract L-glycerate into an organic solvent, it needs to be in its neutral, protonated form. Since the pKa of L-glycerate is approximately 3.42, you should adjust the pH of your urine sample to below this value, ideally to a pH of 2 or lower, to ensure complete protonation.
-
How: Use a strong acid like HCl to adjust the pH.
-
-
Solvent Selection: While ethyl acetate is commonly used, its relatively low polarity may not be optimal for a highly polar molecule like L-glycerate.
-
Alternative: Consider using a more polar solvent like tetrahydrofuran (THF), which has been shown to improve the recovery of glyceric acid from urine.[9]
-
-
The "Salting Out" Effect: Adding a salt, such as sodium chloride (NaCl) or ammonium sulfate, to your urine sample can significantly improve the extraction efficiency of polar compounds.[8]
-
Why? The salt increases the ionic strength of the aqueous phase, making it more polar. This decreases the solubility of the less polar L-glycerate in the aqueous phase and promotes its partitioning into the organic phase.
-
-
Repeat the Extraction: A single extraction is often insufficient. Perform the extraction two to three times with fresh aliquots of the organic solvent and then pool the organic layers. This will increase the overall recovery.
Solid-Phase Extraction (SPE) Troubleshooting
Question: I'm using a reversed-phase (C18) SPE cartridge, but my L-glycerate is breaking through during sample loading. What's wrong?
Answer: This indicates that the L-glycerate is not being retained on the C18 sorbent. This is a common problem with highly polar analytes on non-polar stationary phases.
Caption: Troubleshooting workflow for Solid-Phase Extraction (SPE).
-
Sorbent Selection: For a highly polar and acidic compound like L-glycerate, a reversed-phase sorbent like C18 may not be the most effective choice.
-
Recommendation: Consider using an anion exchange or a mixed-mode SPE sorbent. These sorbents retain compounds based on charge interactions, which is ideal for the negatively charged (deprotonated) form of L-glycerate. A strong anion-exchange column can be more efficient for polyhydroxy acids.
-
-
pH Adjustment for Reversed-Phase SPE: If you must use a C18 cartridge, you need to ensure the L-glycerate is in its most non-polar (neutral) form.
-
Action: Acidify your urine sample to a pH below the pKa of L-glycerate (pH < 3.42, ideally pH 2) before loading it onto the cartridge.
-
-
pH Adjustment for Anion Exchange SPE: For anion exchange, you want the L-glycerate to be charged (deprotonated).
-
Action: Adjust the sample pH to be at least 2 units above the pKa of L-glycerate (e.g., pH > 5.5).
-
-
Wash Step: If your L-glycerate is being lost during the wash step, your wash solvent is too strong.
-
Solution: For reversed-phase, increase the aqueous content of your wash solvent. For anion exchange, ensure the pH of the wash solvent maintains the charge interaction and use a low ionic strength buffer.
-
-
Elution Step: If you have good retention but poor recovery in the final eluate, your elution solvent is too weak.
-
Solution for Reversed-Phase: Increase the organic content of your elution solvent.
-
Solution for Anion Exchange: Use an elution solvent with a high salt concentration or a pH that neutralizes the charge on L-glycerate (i.e., a low pH buffer).
-
Part 3: Final Considerations & Post-Extraction Steps
Question: I've optimized my extraction, but my recovery is still not ideal. What else could be the issue?
Answer: Consider the steps after extraction:
-
Evaporation: If you are evaporating your solvent to concentrate the sample, be mindful of the temperature. Excessive heat can lead to degradation of organic acids. Use a gentle stream of nitrogen at a low temperature (e.g., < 40°C).
-
Derivatization (for GC-MS): Incomplete derivatization is a common source of poor signal and apparent low recovery in GC-MS analysis. Ensure your derivatizing agent is fresh and the reaction conditions (temperature and time) are optimized for L-glycerate.
By systematically evaluating each step of your workflow and understanding the chemical principles behind the extraction of L-glycerate, you can effectively troubleshoot and optimize your method for high-recovery, reproducible results.
References
- Buchanan, A. M., et al. (2009). Comparison of isolation methods of urinary organic acids by high-performance liquid chromatography.
- Duez, P., Kumps, A., & Mardens, Y. (1992). Comparison of two extraction procedures for urinary organic acids prior to gas chromatography-mass spectrometry.
- Ferreira, C. R., & van Karnebeek, C. D. (2022). Urine Organic Acid Testing in the Clinical Laboratory: The Past, Current, and Future. Metabolites, 12(3), 229.
- FooDB. (2022). Showing Compound L-Glyceric acid (FDB023907).
- PubChem. (n.d.). L-Glyceric acid. In PubChem Compound Database.
- Singh, P., et al. (2014). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 29(3), 343–349.
- CymitQuimica. (n.d.). CAS 473-81-4: Glyceric acid.
- Mardens, Y., Kumps, A., & Duez, P. (1992). Comparison of two extraction procedures for urinary organic acids prior to gas chromatography-mass spectrometry.
- MedchemExpress. (n.d.).
- The Good Scents Company. (n.d.). glyceric acid, 473-81-4.
- Sigma-Aldrich. (n.d.). DL-Glyceric acid =98 207300-72-9.
- Kim, J. Y., et al. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. International Journal of Molecular Sciences, 20(12), 2883.
- Thermo Fisher Scientific. (n.d.).
- Agilent Technologies. (n.d.).
- National Institutes of Health. (n.d.). Evaluation of Urinary Protein Precipitation Protocols for the Multidisciplinary Approach to the Study of Chronic Pelvic Pain Research Network.
- Bioscience Biotechnology Research Communications. (n.d.).
- Wikipedia. (n.d.). Glyceric acid.
- MedchemExpress. (n.d.). L-Glyceric acid | Urinary Metabolite.
- P. aeruginosa Metabolome Database. (n.d.). Glyceric acid (PAMDB000597).
- ChemicalBook. (n.d.). glyceric acid.
- Sigma-Aldrich. (n.d.). L- (-)-Glyceric acid = 97.0 KT 6057-35-8.
- Mosaic Diagnostics. (n.d.). The Clinical Significance of the Organic Acids Test.
- Simha, P., et al. (2023). Factors influencing the recovery of organic nitrogen from fresh human urine dosed with organic/inorganic acids and concentrated. Journal of Environmental Management, 333, 117441.
- Mosaic Diagnostics. (n.d.). The Organic Acids Test.
- Vatanavicharn, N., et al. (2005). Organic acid disorders detected by urine organic acid analysis: twelve cases in Thailand over three-year experience.
- Rashed, M. S., et al. (2002). Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of glyceric acid in urine of patients with D-glyceric and L-glyceric acidurias.
- Thevis, M., et al. (2008). Quantitative analysis of urinary glycerol levels for doping control purposes using gas chromatography-mass spectrometry. Rapid Communications in Mass Spectrometry, 22(16), 2551-2558.
- Holmes, R. P., & Assimos, D. G. (1998). Glyoxylate synthesis, and its modulation and influence on oxalate synthesis. Journal of Urology, 160(5), 1617-1624.
- Knight, J., et al. (2006). A novel method for the measurement of D-glyceric acid in urine. Urological Research, 34(3), 173-177.
- Chalmers, R. A., & Lawson, A. M. (1982). Organic acids in man: the analytical chemistry, diagnosis and therapy of the organic acidurias. Chapman and Hall.
- Tanaka, K., & Isselbacher, K. J. (1967). The isolation and identification of N-isovalerylglycine from urine of patients with isovaleric acidemia. The Journal of biological chemistry, 242(12), 2966–2972.
- Sweetman, L. (2001). Organic acid analysis.
- Hoffmann, G. F., et al. (1993). Clinical and biochemical phenotype in 11 patients with mevalonic aciduria.
- Thompson, G. N., et al. (1997). Extraction of glyceric and glycolic acids from urine with tetrahydrofuran: Utility in detection of primary hyperoxaluria. Clinical Chemistry, 43(8), 1315-1320.
Sources
- 1. P. aeruginosa Metabolome Database: Glyceric acid (PAMDB000597) [pseudomonas.umaryland.edu]
- 2. L-Glyceric acid | C3H6O4 | CID 6326776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. glyceric acid, 473-81-4 [thegoodscentscompany.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. agilent.com [agilent.com]
- 6. Evaluation of Urinary Protein Precipitation Protocols for the Multidisciplinary Approach to the Study of Chronic Pelvic Pain Research Network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bbrc.in [bbrc.in]
- 8. mdpi.com [mdpi.com]
- 9. Comparison of two extraction procedures for urinary organic acids prior to gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Calcium L-Glycerate Stability & Handling
Case ID: CLG-STAB-001 Subject: Prevention of Caking and Agglomeration in L-Glycerate Calcium Salt Status: Resolved / Guide Published
Executive Summary & Root Cause Analysis
The Issue: Users frequently report that L-glycerate calcium salt (Calcium L-glycerate) transforms from a free-flowing white powder into hard, cohesive lumps (caking) during storage.
The Science (Why it happens):
Calcium L-glycerate (
-
Hygroscopic Sorption: The surface of the particle adsorbs ambient moisture, lowering the glass transition temperature (
) of the amorphous regions on the particle surface. -
Capillary Condensation: As relative humidity (RH) rises, water condenses at the contact points between particles, forming liquid bridges.
-
Solidification: Upon a drop in temperature or humidity, these liquid bridges crystallize or solidify, fusing the particles into a mechanical "cake."[1]
Critical Warning: Calcium L-glycerate is often supplied as a hydrate. Aggressive drying to remove surface moisture can inadvertently strip crystal water, destabilizing the crystal lattice and accelerating degradation.
Storage Protocol: The "Dry-Chain" System
To prevent caking, you must maintain a "Dry-Chain" environment. This system relies on three variables: Temperature, Humidity, and Barrier Integrity.
A. Environmental Parameters[1][2][3][4][5][6][7]
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C – 8°C (Refrigerated) or < 25°C (Cool Room) | Lower temperatures reduce the kinetics of water migration and bridge formation. |
| Relative Humidity (RH) | < 40% | Above 60% RH, the rate of capillary condensation increases exponentially for organic calcium salts. |
| Atmosphere | Nitrogen or Argon Headspace | Displaces moisture-laden air inside the container after opening. |
B. Packaging Hierarchy
Do not rely on the original shipping container once opened. Transfer to a secondary containment system if the original seal is compromised.
-
Primary Layer: Low-density polyethylene (LDPE) bag, double-tied.
-
Desiccant Layer: Place a silica gel sachet between the primary bag and the secondary container. Do not place desiccant directly in contact with the powder , as it may dehydrate the crystal structure.
-
Secondary Container: High-Density Polyethylene (HDPE) wide-mouth bottle with a rubber gasket seal.
Visualizing the Threat: The Caking Pathway
The following diagram illustrates the microscopic progression of caking. Understanding this pathway helps in selecting the right intervention point.
Figure 1: The thermodynamic pathway from free-flowing powder to caked solid.
Handling & Dispensing Protocols
Handling hygroscopic salts requires speed and precision. The longer the container is open, the higher the risk.
The "15-Minute Rule"
Never leave the stock container open for more than 15 minutes. If a longer dispensing time is required, aliquot a working stock into a separate vessel.
Workflow: Safe Dispensing
-
Equilibrate: Allow the refrigerated container to reach room temperature before opening. Opening a cold container in a warm lab causes immediate condensation on the powder (dew point effect).
-
Environment: Ideally, weigh inside a glove box or a humidity-controlled weighing station.
-
Tools: Use anti-static spatulas (PTFE coated). Static charge increases surface area exposure to moisture.
-
Reseal: Immediately purge the headspace with inert gas (Nitrogen) if available, tighten the lid, and Parafilm® the seal.
Troubleshooting Guide
Scenario A: The "Brick" (Severe Caking) User: "My Calcium L-glycerate has turned into a solid block. Is it ruined?"
-
Diagnosis: If the color has not changed (still white/off-white) and there is no smell of degradation, it is likely physical caking, not chemical decomposition.
-
Solution:
-
Do NOT chip at it with a metal spatula (risk of glass breakage or contamination).
-
Mechanical Milling: Gently tumble or mill the block if you have appropriate equipment.
-
Dissolution: If you intend to use it in solution, weigh the entire block (or a chunk) and dissolve it directly. The solubility remains unchanged.
-
Verification: Run a solubility test. If it leaves a residue, chemical degradation may have occurred.[2] Discard.
-
Scenario B: Clumping on the Spatula User: "The powder jumps and sticks to the spatula during weighing."
-
Diagnosis: Static electricity combined with surface moisture.
-
Solution: Use an ionizing gun or anti-static wrist strap. Switch to plastic or PTFE-coated spatulas.
Frequently Asked Questions (FAQ)
Q1: Can I dry the caked powder in an oven to fix it? A: Proceed with extreme caution. Calcium L-glycerate is often a hydrate. Heating it above 60°C may strip the crystal water, converting it to an anhydrous form. This changes the molecular weight and solubility profile. Only dry if you can confirm the specific hydrate form via TGA (Thermogravimetric Analysis).
Q2: Which desiccant is best?
A: Use Silica Gel or Molecular Sieves (4Å) . Avoid Calcium Chloride (
Q3: Does caking affect the biological activity? A: Generally, no. Caking is a physical phenomenon.[1][3][4][5] However, if the caking was caused by hydrolysis (reaction with water), the purity decreases. Always perform an HPLC or solubility check if the caking is accompanied by discoloration.
Decision Matrix: Handling Workflow
Figure 2: Operational workflow for minimizing moisture exposure during handling.
References
-
TCI Chemicals. (2025).[3] Safety Data Sheet: Calcium DL-Glycerate Hydrate. Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet: Calcium Salts & Handling. Retrieved from
-
Guo, L., et al. (2019). A comprehensive study of hygroscopic properties of calcium- and magnesium-containing salts. Atmospheric Chemistry and Physics. Retrieved from
-
Absortech. (n.d.). Effective prevention against caking damage. Retrieved from
-
Quest Diagnostics. (n.d.). L-Glycerate, Urine with Creatinine - Specimen Stability. Retrieved from
Sources
- 1. matflowsol.com [matflowsol.com]
- 2. Effects of anticaking agents and relative humidity on the physical and chemical stability of powdered vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. absortech.com [absortech.com]
- 5. Anticaking agent - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Differential Diagnosis of Primary Hyperoxaluria: The Critical Role of the L-Glyceric Acid Reference Standard
For: Researchers, Clinical Scientists, and Drug Development Professionals
Introduction: The Challenge of Differentiating Primary Hyperoxalurias
Primary Hyperoxalurias (PH) are a group of rare, autosomal recessive genetic disorders characterized by the overproduction of oxalate.[1][2] This metabolic end-product, normally excreted by the kidneys, accumulates and complexes with calcium, leading to recurrent kidney stones (nephrolithiasis), deposition of calcium oxalate in the kidney tissue (nephrocalcinosis), and progressive kidney failure.[3] While clinically similar, the three main types—PH1, PH2, and PH3—stem from distinct enzymatic defects in the glyoxylate metabolism pathway.[2][4]
Primary Hyperoxaluria Type 1 (PH1) is the most common and severe form, accounting for about 80% of cases, and is caused by a deficiency of the liver enzyme alanine:glyoxylate aminotransferase (AGT).[2][3] Primary Hyperoxaluria Type 2 (PH2), a rarer form, results from a deficiency in the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR).[2][3] Given that clinical presentations can be nearly identical, particularly in early stages, accurate biochemical diagnosis is paramount for prognosis, genetic counseling, and guiding appropriate therapeutic strategies.[5] This guide focuses on the definitive biochemical distinction between PH1 and PH2 and establishes the indispensable role of a high-purity L-glyceric acid reference standard in achieving diagnostic certainty.
The Biochemical Crossroads: Glyoxylate Metabolism in PH1 vs. PH2
The differential diagnosis between PH1 and PH2 hinges on understanding the specific metabolic traffic jam caused by each enzyme deficiency.
-
In Primary Hyperoxaluria Type 1 (PH1): The absence of AGT prevents the conversion of glyoxylate to glycine. This forces the metabolic pathway to shunt glyoxylate towards two alternative fates: oxidation to oxalate by lactate dehydrogenase (LDH) and reduction to glycolate. The result is a characteristic urinary profile of high oxalate and high glycolate.[1]
-
In Primary Hyperoxaluria Type 2 (PH2): The deficiency of GRHPR has a dual effect. It prevents the reduction of glyoxylate to glycolate and, crucially, also prevents the reduction of hydroxypyruvate to D-glycerate.[1] This blockage leads to the accumulation of both glyoxylate and hydroxypyruvate. The excess glyoxylate is oxidized to oxalate, while the accumulated hydroxypyruvate is instead reduced by the non-specific action of lactate dehydrogenase (LDH) into L-glyceric acid .[1]
Therefore, the unequivocal biochemical hallmark of PH2 is the presence of significantly elevated L-glyceric acid in the urine, a metabolite that remains at normal, trace levels in PH1 patients.[1][6][7]
Caption: Differentiating metabolic pathways in PH1 and PH2.
Comparative Biomarker Profiles
The distinct metabolic consequences allow for a clear differentiation based on urinary organic acid profiles. Accurate quantification of these markers is essential for diagnosis.
| Biomarker | Healthy Control | Primary Hyperoxaluria Type 1 (PH1) | Primary Hyperoxaluria Type 2 (PH2) |
| Urinary Oxalate | Normal (<0.5 mmol/1.73m²/day) | Highly Elevated | Highly Elevated |
| Urinary Glycolate | Trace | Highly Elevated | Normal or Slightly Elevated |
| Urinary L-Glyceric Acid | Trace / Undetectable | Trace / Undetectable | Highly Elevated (Diagnostic) |
Values are typical and may vary between laboratories. Diagnosis should be confirmed with genetic testing.[8]
The Cornerstone of Accurate Diagnosis: The L-Glyceric Acid Reference Standard
The ability to reliably detect and quantify L-glyceric acid is the lynchpin in the differential diagnosis of PH2. This cannot be achieved without a high-quality, certified reference standard. A reference standard is the benchmark against which a patient sample is measured, ensuring the result is accurate, reproducible, and comparable across different laboratories and methods.[9][10]
Why is a Reference Standard Non-Negotiable?
-
Calibration: Analytical instruments like Gas Chromatography-Mass Spectrometry (GC-MS) require calibration curves constructed from known concentrations of the analyte. The accuracy of the patient result is directly dependent on the accuracy of the reference standard used for calibration.[9]
-
Method Validation: When developing or implementing a laboratory test, a reference standard is crucial for establishing performance characteristics like accuracy, precision, linearity, and the lower limit of quantification (LLOQ).
-
Quality Control: Certified reference materials are used to prepare quality control (QC) samples that are run alongside patient samples to ensure the analytical system is performing correctly and the results are reliable.[9]
Essential Attributes of a High-Quality L-Glyceric Acid Reference Standard:
-
High Purity (≥98%): Impurities can interfere with the analysis, leading to inaccurate quantification. Purity should be verified by methods like NMR spectroscopy and mass spectrometry.
-
Confirmed Identity and Stereochemistry: The standard must be confirmed as L-glyceric acid, as the stereoisomer (D-glyceric acid) is associated with a different metabolic disorder.
-
Certified Concentration/Mass: The material should come with a Certificate of Analysis (CoA) specifying its concentration or mass, with documented traceability to a higher-order standard (e.g., NIST).
-
Availability of Stable Isotope-Labeled Analog: For the gold standard in quantitative mass spectrometry, a stable isotope-labeled (e.g., ¹³C₃ or D₃) L-glyceric acid is used as an internal standard (IS). The IS is added to every sample at a known concentration and corrects for variations in sample extraction, derivatization, and instrument response, dramatically improving accuracy and precision.[11]
Experimental Protocol: Quantification of Urinary L-Glyceric Acid by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of urinary organic acids.[12][13] The following protocol outlines a typical workflow for the accurate quantification of L-glyceric acid.
Principle: Organic acids like L-glyceric acid are polar and non-volatile, making them unsuitable for direct GC analysis. Therefore, they must first be chemically modified in a process called derivatization. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), replaces active hydrogen atoms with trimethylsilyl (TMS) groups, rendering the molecule volatile and thermally stable for analysis.[14]
Caption: GC-MS workflow for urinary L-glyceric acid analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Thaw a frozen urine sample (typically 0.5 - 1.0 mL) to room temperature.
-
Centrifuge to remove particulate matter.
-
Transfer a precise aliquot of the supernatant to a clean glass tube. The volume is often normalized to the sample's creatinine concentration.[15]
-
-
Internal Standard Spiking:
-
Causality: This step is performed first to ensure the internal standard (IS), a stable isotope-labeled L-glyceric acid, undergoes the exact same extraction, derivatization, and analysis conditions as the endogenous L-glyceric acid in the patient sample. This corrects for any analyte loss during sample processing.
-
Add a known amount of the IS solution to each sample, calibrator, and QC.
-
-
Extraction:
-
Evaporation:
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen, possibly with mild heating (e.g., 35-40°C).[16] This concentrates the organic acids.
-
-
Derivatization:
-
GC-MS Analysis:
-
Cool the sample and transfer it to an autosampler vial.
-
Inject 1-2 µL into the GC-MS system.
-
The GC column (e.g., a DB-5ms) separates the derivatized compounds based on their boiling points and interaction with the column's stationary phase.
-
The mass spectrometer detects and fragments the molecules as they elute from the column. It is typically operated in Selected Ion Monitoring (SIM) mode to monitor specific, characteristic ions for the analyte and the internal standard, providing high sensitivity and specificity.
-
-
Data Analysis and Interpretation:
-
A calibration curve is generated by plotting the ratio of the analyte peak area to the IS peak area against the known concentrations of the L-glyceric acid reference standard calibrators.
-
The concentration of L-glyceric acid in the patient sample is calculated from its analyte/IS peak area ratio using the regression equation from the calibration curve.
-
The final result is typically reported relative to the urinary creatinine concentration to account for variations in urine dilution.
-
Diagnostic Decision Making
The quantitative result from the laboratory provides the final piece of the diagnostic puzzle.
Caption: Diagnostic algorithm for differentiating PH1 and PH2.
Conclusion
While PH1 and PH2 present a similar clinical challenge, they are biochemically distinct entities. The accurate measurement of urinary L-glyceric acid is the definitive test to differentiate PH2 from PH1. This critical analysis is fundamentally reliant on the use of a high-purity, certified L-glyceric acid reference standard. For laboratories involved in the diagnosis of inborn errors of metabolism and for researchers developing novel therapeutics, investing in superior quality reference materials is not merely a matter of analytical best practice—it is an essential requirement for diagnostic accuracy and improved patient outcomes.
References
-
Aurametrix. (n.d.). GC-MS Sample Preparation Protocol for Organic Acids in Urine. Retrieved from [Link]
-
Kemper, M. J., et al. (2015). Enzyme deficiencies in glyoxylate metabolism of PH1, PH2, and PH3. Urolithiasis, 43(Suppl 1), 21–28. Sourced from ResearchGate. Retrieved from [Link]
-
Rumsby, G. (2001). Biochemical and genetic diagnosis of the primary hyperoxalurias: a review. BJU International, 88(7), 633-639. Retrieved from [Link]
-
Needle.Tube. (n.d.). The Importance of Lab Reference Standards: Maintaining Accuracy and Reliability for Patient Care. Retrieved from [Link]
-
Erndim. (n.d.). Organic Acids Qualitative Analysis in Urine by GCMS. Retrieved from [Link]
-
MetBioNet. (n.d.). MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. Retrieved from [Link]
-
Wanders, R. J. A., et al. (2024). Human glyoxylate metabolism revisited: New insights pointing to multi-organ involvement with implications for siRNA-based therapies in primary hyperoxaluria. Journal of Inherited Metabolic Disease, e12817. Retrieved from [Link]
-
Cook, C. (2015). Challenges with diagnoses: sketchy reference standards. Journal of Manual & Manipulative Therapy, 23(3), 119. Retrieved from [Link]
-
Shimadzu. (n.d.). FAST GCMS DETERMINATION OF URINARY ORGANIC ACIDS FOR DIAGNOSIS OF METABOLISM INBORN ERRORS. Retrieved from [Link]
-
JEOL. (n.d.). Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Development of Reference Methods and Reference Materials for Protein Biomarkers. Retrieved from [Link]
-
Marangella, M., et al. (1990). High-performance liquid chromatographic assay for L-glyceric acid in body fluids. Application in primary hyperoxaluria type 2. Journal of Chromatography, 527(1), 53-60. Retrieved from [Link]
-
Marangella, M., et al. (1995). Detection of primary hyperoxaluria type 2 (L-glyceric aciduria) in patients with maintained renal function or end-stage renal failure. Nephrology, Dialysis, Transplantation, 10(8), 1381-1385. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic representation of glyoxylate metabolic pathway in human hepatocytes. Retrieved from [Link]
-
Wanders, R. J. A., et al. (2024). Human glyoxylate metabolism revisited: New insights pointing to multi-organ involvement with implications for siRNA-based therapies in primary hyperoxaluria. Journal of Inherited Metabolic Disease. Retrieved from [Link]
-
NIHR. (n.d.). Identifying reference standards. Retrieved from [Link]
-
ResearchGate. (n.d.). The scheme showed the probably metabolic pathways in patient with PH2.... Retrieved from [Link]
-
Tondella, M. L., et al. (2008). Utility of Composite Reference Standards and Latent Class Analysis in Evaluating the Clinical Accuracy of Diagnostic Tests for Pertussis. Clinical and Vaccine Immunology, 15(1), 108-113. Retrieved from [Link]
-
Cregeen, D., et al. (2008). Primary Hyperoxaluria Type 2. In GeneReviews®. University of Washington, Seattle. Retrieved from [Link]
-
Williams, H. E., & Smith, L. H., Jr. (1971). Hyperoxaluria in L-glyceric aciduria: possible pathogenic mechanism. Science, 171(3969), 390-391. Retrieved from [Link]
-
Holmes, R. P., & Assimos, D. G. (1991). Extraction of Glyceric and Glycolic Acids From Urine With Tetrahydrofuran: Utility in Detection of Primary Hyperoxaluria. Clinical Chemistry, 37(5), 733-736. Retrieved from [Link]
-
Labcorp. (n.d.). Primary hyperoxaluria types 1 and 2. Retrieved from [Link]
-
Mansell, M. A. (1995). Primary hyperoxaluria type 2. Nephrology, Dialysis, Transplantation, 10 Suppl 8, 58-60. Retrieved from [Link]
-
Williams, H. E., & Smith, L. H., Jr. (1968). The identification and determination of glyceric acid in human urine. The Journal of Laboratory and Clinical Medicine, 71(3), 495-500. Retrieved from [Link]
-
Alnylam Pharmaceuticals. (n.d.). Testing & Diagnosis for Primary Hyperoxaluria Type 1 (PH1). Retrieved from [Link]
-
Mayo Clinic Laboratories. (n.d.). Hyperoxaluria Diagnostic Algorithm. Retrieved from [Link]
-
Kamerling, J. P., et al. (n.d.). GLYCERK ACIDS FROM HUIM~ SERUM AND URINE BY CAPhLLARY GAS-LIQUID CHROMATOGRAPHY. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Human glyoxylate metabolism revisited: New insights pointing to multi‐organ involvement with implications for siRNA‐based therapies in primary hyperoxaluria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Primary Hyperoxaluria Type 2 - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Human glyoxylate metabolism revisited: New insights pointing to multi-organ involvement with implications for siRNA-based therapies in primary hyperoxaluria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of primary hyperoxaluria type 2 (L-glyceric aciduria) in patients with maintained renal function or end-stage renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Primary hyperoxaluria type 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mayocliniclabs.com [mayocliniclabs.com]
- 9. needle.tube [needle.tube]
- 10. Challenges with diagnoses: sketchy reference standards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Reference Methods and Reference Materials for Protein Biomarkers | NIST [nist.gov]
- 12. shimadzu.co.kr [shimadzu.co.kr]
- 13. Qualitative and Quantitative Analysis of Organic Acids in Urine by Gas Chromatography-High Resolution Mass Spectrometry with Hard Ionization and Soft Ionization | Applications Notes | JEOL Ltd. [jeol.com]
- 14. erndim.org [erndim.org]
- 15. metbio.net [metbio.net]
- 16. aurametrix.weebly.com [aurametrix.weebly.com]
Technical Guide: NMR Spectrum Analysis of L-Glyceric Acid Hemicalcium Salt
Executive Summary
L-Glyceric acid (2,3-dihydroxypropanoic acid) is a pivotal metabolic intermediate in glycolysis and serine metabolism. However, its free acid form is chemically unstable, prone to polymerization into estolides, and difficult to isolate as a solid. Consequently, the Hemicalcium salt (Calcium L-glycerate) has emerged as the industry-standard analyte for structural validation and quantitative referencing.
This guide provides a definitive protocol for the NMR analysis of L-glyceric acid hemicalcium salt. It compares this specific salt form against alternative preparations (free acid, sodium salt) and details the 1H and 13C spectral fingerprints required for identity confirmation in drug development and metabolomics workflows.
Comparative Analysis: Why Hemicalcium Salt?
In analytical workflows, the choice of counter-ion dictates the material's physical stability and the reproducibility of spectral data. The following comparison matrix evaluates the Hemicalcium salt against its primary alternatives.
Table 1: Analyte Performance Comparison
| Feature | L-Glyceric Acid (Free Acid) | Sodium L-Glycerate | Hemicalcium L-Glycerate (Recommended) |
| Physical State | Viscous syrup/oil | Hygroscopic powder | Crystalline powder |
| Stability | Low; polymerizes to estolides | Moderate; absorbs atmospheric water | High; shelf-stable |
| qNMR Suitability | Poor; difficult to weigh accurately | Low; water uptake alters mass | Excellent ; stoichiometric stability |
| Solubility | High (Water/Polar Organics) | High (Water) | Moderate (Water); Insoluble in organics |
| Spectral pH Sensitivity | High (variable dissociation) | Moderate | Low (Buffered by stoichiometry) |
Expert Insight:
While the sodium salt is highly soluble, its hygroscopicity introduces significant weighing errors during Quantitative NMR (qNMR) sample preparation. The hemicalcium salt (
Experimental Protocol
To ensure high-fidelity spectral acquisition, the following protocol controls for pH and solvation effects, which are the primary sources of chemical shift variation in hydroxy-acid salts.
Reagents & Materials
-
Analyte: L-Glyceric acid hemicalcium salt (CAS: 6057-35-8 / 14028-63-8).[1][2]
-
Solvent: Deuterium Oxide (
), 99.9% D. -
Internal Reference: 3-(Trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP) or DSS. Note: Do not use TMS (insoluble in
). -
pH Adjustment: dilute
or (only if pH excursion is detected).
Workflow Diagram
Figure 1: Standardized sample preparation workflow for L-glyceric acid hemicalcium salt to ensure spectral reproducibility.
Spectral Analysis & Interpretation
The L-glycerate anion consists of a three-carbon chain: a carboxyl group (C1), a chiral alpha-carbon (C2), and a hydroxymethyl beta-carbon (C3).
Structural Formula:
1H NMR Data (500 MHz, D2O)
The proton spectrum is characterized by a distinct pattern in the 3.5 – 4.5 ppm region. Due to the chiral center at C2, the two protons on C3 are diastereotopic, often appearing as separate signals or a complex multiplet depending on the resolution.
| Position | Type | Chemical Shift ( | Multiplicity | Integration | Assignment Logic |
| Methine | 4.05 – 4.15 | dd / m | 1H | Deshielded by -OH and -COO⁻. | |
| Methylene | 3.55 – 3.85 | m (ABX system) | 2H | Diastereotopic protons split by | |
| HDO | Solvent | ~4.79 | s | - | Residual water (temperature dependent). |
Interpretation Notes:
-
The
-proton signal (approx 4.1 ppm) is the diagnostic peak for purity assessment. -
Coupling constants (
) typically range between 3.5 – 5.5 Hz, reflecting the gauche/trans rotamer averaging in water. -
Critical Check: If the
-CH peak shifts significantly (>0.2 ppm) upfield, check for protonation of the carboxylate (pH < 4).
13C NMR Data (125 MHz, D2O)
The carbon spectrum is simple, displaying three distinct signals.
| Position | Carbon Type | Chemical Shift ( | Notes |
| C1 | Carboxyl (-COO⁻) | 177.5 – 178.0 | Typical for carboxylate salts. |
| C2 | Methine (-CHOH) | 73.5 | Determining chiral center. |
| C3 | Methylene (-CH | 64.0 | Upfield primary alcohol signal. |
Structural Logic & Connectivity[3]
To confirm the connectivity, a 2D COSY (Correlation Spectroscopy) experiment is recommended if impurities are suspected.
Figure 2: Connectivity map showing scalar couplings (solid lines) and ionic interactions (dashed lines) relevant to spectral assignment.
Troubleshooting & Validation
Distinguishing Enantiomers
Standard NMR in
-
Solution: To verify the "L" configuration, add a chiral shift reagent such as Eu(hfc)3 (requires an organic co-solvent like DMSO-d6) or perform derivatization with Mosher's acid chloride. However, for routine lot release of the hemicalcium salt, optical rotation (
) is the preferred complementary method.
Common Impurities
-
Glycolic Acid: Singlet ~3.9 ppm.
-
Oxalic Acid: Singlet ~158 ppm (13C only, invisible in 1H).
-
Free Glycerol: Two multiplets at 3.5 - 3.8 ppm (lacks the carboxylate downfield shift).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16212374, L-(-)-Glyceric acid hemicalcium salt monohydrate. Retrieved from [Link]
-
Human Metabolome Database (HMDB). Metabocard for Glyceric Acid (HMDB0000139). (Provides baseline shifts for the glycerate moiety). Retrieved from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. (Standard reference for solvent residuals in D2O). Retrieved from [Link]
Sources
A Researcher's Guide to the Optical Rotation of L-Glyceric Acid Calcium Salt: Verification and Comparative Analysis
For researchers, scientists, and professionals in drug development, the stereochemical purity of chiral molecules is of paramount importance. L-Glyceric acid and its salts are significant in metabolic research, particularly in the study of primary hyperoxaluria type 2, a rare genetic disorder.[1] This guide provides an in-depth technical comparison of the optical rotation values for authentic L-glyceric acid calcium salt, offering experimental protocols and contextual data to ensure the integrity of your research materials.
Introduction: The Significance of Chirality in Glyceric Acid
Glyceric acid is a chiral molecule existing as two non-superimposable mirror images, or enantiomers: D-glyceric acid and L-glyceric acid.[1] In a biological context, the distinction is critical; for instance, L-glyceric aciduria is a key diagnostic marker for primary hyperoxaluria type 2.[1] Consequently, verifying the enantiomeric purity of L-glyceric acid calcium salt is a crucial step in any experimental workflow.
Optical rotation is a fundamental property of chiral compounds and a direct, non-destructive method for assessing enantiomeric purity.[2] It measures the extent to which a substance rotates the plane of polarized light.[2][3] The specific rotation, [α], is a standardized measure of this property, defined as the observed rotation under specific conditions of temperature, wavelength, concentration, and path length.[4]
Comparative Analysis of Optical Rotation Values
A reputable supplier, Sigma-Aldrich, provides the specific rotation for D-Glyceric acid calcium salt dihydrate as:
[α]²⁰/D +13.0° (c=5 in H₂O)
Based on this, the expected specific rotation for authentic, enantiomerically pure L-Glyceric acid calcium salt dihydrate is:
[α]²⁰/D -13.0° (c=5 in H₂O)
The following table summarizes the expected optical rotation values for the enantiomers of glyceric acid calcium salt.
| Compound | Expected Specific Rotation ([α]²⁰/D) | Basis of Value |
| L-Glyceric Acid Calcium Salt Dihydrate | -13.0° | Inferred from D-enantiomer |
| D-Glyceric Acid Calcium Salt Dihydrate | +13.0° | Supplier Data (Sigma-Aldrich) |
| DL-Glyceric Acid Calcium Salt Dihydrate (Racemic Mixture) | 0° | Equal amounts of enantiomers cancel out rotation[3] |
Experimental Protocol for Optical Rotation Measurement
This protocol details the steps for verifying the optical rotation of a sample of L-glyceric acid calcium salt. The trustworthiness of this protocol lies in its reliance on standardized procedures and the use of a well-characterized reference point (the D-enantiomer's rotation).
Materials and Equipment
-
L-Glyceric acid calcium salt dihydrate (CAS No. 6057-35-8)
-
Deionized water
-
Volumetric flask (10 mL)
-
Analytical balance
-
Polarimeter with a sodium lamp (589 nm)
-
Sample cell (1 dm)
-
Temperature control system for the polarimeter
Procedure
-
Solution Preparation:
-
Accurately weigh approximately 0.5 g of L-glyceric acid calcium salt dihydrate.
-
Transfer the sample to a 10 mL volumetric flask.
-
Dissolve the sample in deionized water and fill to the mark. Ensure complete dissolution.
-
This creates a solution with a concentration (c) of approximately 5 g/100 mL.
-
-
Polarimeter Calibration and Measurement:
-
Calibrate the polarimeter with a blank (deionized water).
-
Rinse the sample cell with the prepared L-glyceric acid calcium salt solution.
-
Fill the sample cell with the solution, ensuring no air bubbles are present.
-
Place the sample cell in the polarimeter and allow the temperature to equilibrate to 20°C.
-
Measure the optical rotation. Record at least three readings and calculate the average.
-
-
Calculation of Specific Rotation:
-
Use the following formula to calculate the specific rotation: [α]ᵀ/λ = α / (l × c) Where:
-
[α]ᵀ/λ is the specific rotation at temperature T and wavelength λ.
-
α is the observed rotation in degrees.
-
l is the path length of the sample cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
-
Workflow Diagram
Caption: Workflow for the experimental verification of the optical rotation of L-glyceric acid calcium salt.
Interpretation of Results and Comparison with Alternatives
An experimentally determined specific rotation value close to -13.0° confirms the high enantiomeric purity of the L-glyceric acid calcium salt sample. Deviations from this value may indicate the presence of the D-enantiomer or other impurities.
Enantiomeric Excess Calculation
The enantiomeric excess (e.e.) or optical purity can be calculated using the following formula:
e.e. (%) = ([α]observed / [α]pure) × 100
Where:
-
[α]observed is the experimentally measured specific rotation.
-
[α]pure is the specific rotation of the pure enantiomer (-13.0° for the L-enantiomer).
Alternative Analytical Methods
While polarimetry is a valuable and straightforward technique, other methods can provide more detailed information about enantiomeric purity.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful separation technique that can resolve and quantify the individual enantiomers in a mixture.[1] It is particularly useful for detecting even small amounts of the undesired enantiomer.
The relationship between these analytical approaches can be visualized as follows:
Caption: Relationship between the analytical goal and the information provided by different analytical methods.
Conclusion
Verifying the optical rotation of L-glyceric acid calcium salt is a critical quality control step for researchers in various scientific fields. By leveraging the known specific rotation of its D-enantiomer, a reliable expected value of -13.0° can be established for the L-enantiomer. The experimental protocol outlined in this guide provides a robust method for verifying the enantiomeric purity of L-glyceric acid calcium salt samples. For more in-depth analysis and quantification of enantiomeric impurities, complementary techniques such as chiral HPLC should be considered.
References
-
D. J. G. de Souza, C. R. Borges, Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of glyceric acid in urine of patients with D-glyceric and L-glyceric acidurias, Biomedical Chromatography, 2002. [Link]
-
Optical Rotation, Optical Activity, and Specific Rotation, Master Organic Chemistry, 2017. [Link]
-
Optical rotation, Wikipedia. [Link]
-
Optical Activity, Chemistry LibreTexts. [Link]
Sources
- 1. Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of glyceric acid in urine of patients with D-glyceric and L-glyceric acidurias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. usbio.net [usbio.net]
comparison of GC-MS vs LC-MS for L-glyceric acid quantification
Topic: Technical Comparison: GC-MS vs. LC-MS for High-Precision L-Glyceric Acid Quantification
Executive Summary
For the quantification of L-glyceric acid (L-GA) , particularly in the context of Primary Hyperoxaluria Type 2 (PH2), LC-MS/MS is the superior analytical platform for high-throughput clinical and metabolic applications. Its ability to separate enantiomers (L- vs. D-) using chiral stationary phases without laborious derivatization offers a distinct advantage over GC-MS.
-
Choose LC-MS/MS if: You require enantiomeric separation (L-GA vs. D-GA), high throughput, and minimal sample preparation.
-
Choose GC-MS if: You are performing broad organic acid profiling (e.g., urine metabolic screens) where L-GA is one of many analytes, and enantiomeric differentiation is not the primary objective (or if you use specific chiral derivatization agents).
Analyte Profile & Analytical Challenges
L-Glyceric Acid (2,3-dihydroxypropanoic acid)
-
MW: 106.08 g/mol
-
Polarity: Highly polar (LogP ≈ -1.8)
-
Isomerism: Exists as L- and D-enantiomers. D-glyceric acid is associated with D-glyceric aciduria (glycerate kinase deficiency), while L-glyceric acid is the marker for PH2 (GRHPR deficiency). Distinguishing them is critical for accurate diagnosis.
Core Challenges:
-
Retention: Being a small, polar organic acid, it elutes in the void volume of standard C18 LC columns.
-
Volatility: Non-volatile; requires derivatization for GC analysis.
-
Chirality: Enantiomers have identical mass spectra and physicochemical properties in achiral environments.
GC-MS: The Traditional Profiler
Gas Chromatography-Mass Spectrometry (GC-MS) has historically been the workhorse for urinary organic acid analysis.[1]
Mechanism & Workflow
Because L-GA is non-volatile, it must be derivatized. The standard protocol involves oximation (to stabilize keto-acids, though less critical for glyceric) followed by silylation .
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS).
-
Reaction: Replaces active hydrogens (-OH, -COOH) with Trimethylsilyl (TMS) groups.[2]
Mass Spectral Characteristics (EI Source)
Electron Ionization (70 eV) produces a fragmentation pattern dominated by the TMS groups.
-
Molecular Ion: m/z 322 (often weak or absent).
-
Quantification Ions:
-
m/z 292 [M-30]: Loss of CH₂O from the primary TMS ether.
-
m/z 189 : Characteristic fragment for silylated alpha-hydroxy acids.
-
m/z 73 : Trimethylsilyl cation (non-specific).
-
Limitations
-
Chiral Blindness: Standard non-chiral GC columns (e.g., DB-5ms) cannot separate L-GA from D-GA. They co-elute as a single "Glyceric Acid" peak. Chiral separation requires specialized chiral GC columns (e.g., Cyclodextrin-based) or chiral derivatization (e.g., with menthol), which complicates the workflow.
-
Moisture Sensitivity: Silylation reagents are water-sensitive; samples must be completely dried (lyophilized) before reaction.
LC-MS/MS: The Specificity Specialist
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the modern gold standard for targeted quantification, specifically when using Negative Electrospray Ionization (ESI-) .
Chiral Separation Strategy
To distinguish L-GA from D-GA, a Chiral Stationary Phase (CSP) is required.
-
Column: Macrocyclic glycopeptide antibiotic columns (e.g., Astec CHIROBIOTIC T or columns based on Ristocetin A).
-
Mechanism: The chiral selector interacts differentially with the enantiomers via hydrogen bonding and inclusion complexation.
MS/MS Detection (MRM Mode)
-
Ionization: ESI Negative Mode [M-H]⁻ = m/z 105.
-
Transitions (Multiple Reaction Monitoring):
-
Quantifier: 105.0 → 75.0 (Loss of CH₂O, decarboxylation path).
-
Qualifier: 105.0 → 59.0 (Acetate fragment) or 105.0 → 87.0 (Loss of H₂O).
-
Advantages
-
"Dilute and Shoot": Urine samples often only require dilution, filtration, or simple protein precipitation.
-
Enantiomeric Resolution: Baseline separation of L- and D- forms is achievable in < 10 minutes.
Head-to-Head Performance Comparison
| Feature | GC-MS (EI) | LC-MS/MS (ESI-) |
| Differentiation | Poor (Requires chiral column/derivatization) | Excellent (Standard with Chiral LC) |
| Sample Prep Time | High (>2 hours; drying + derivatization) | Low (<30 mins; dilute/filter) |
| LOD (Sensitivity) | ~1–5 µmol/L | ~0.05–0.1 µmol/L (nM range) |
| Throughput | Low (Long GC run times + prep) | High (Fast gradients) |
| Matrix Effects | Low (EI is robust) | Moderate (ESI subject to suppression) |
| Primary Use | Broad Organic Acid Screening | Targeted Diagnostic Quantification |
Decision Matrix & Workflow Visualization
The following diagram illustrates the decision logic and the comparative workflows for both techniques.
Figure 1: Decision matrix and comparative workflow for L-Glyceric Acid analysis. LC-MS/MS is the preferred path for specific enantiomeric quantification.
Recommended Protocol: LC-MS/MS Chiral Method
This protocol is designed for self-validation using a Triple Quadrupole MS.
Reagents:
-
Standard: L-Glyceric acid hemicalcium salt (Sigma).
-
Internal Standard: 13C3-Glyceric acid or 2-Hydroxy-2-methylbutyric acid.
-
Mobile Phase: Methanol / Water / Acetic Acid.
Step-by-Step Workflow:
-
Sample Preparation:
-
Urine: Dilute 1:10 with Mobile Phase A. Centrifuge at 12,000 x g for 5 mins.
-
Plasma: Protein precipitation with Methanol (1:3 v/v). Vortex, centrifuge, and collect supernatant. Evaporate and reconstitute in Mobile Phase A.
-
-
Chromatography (Chiral):
-
Column: Astec CHIROBIOTIC™ T (25 cm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: Isocratic elution with Methanol:Water:Acetic Acid (80:20:0.1 v/v/v).
-
Flow Rate: 0.8 mL/min.
-
Run Time: ~12 minutes (L-GA elutes ~6 min, D-GA ~8 min).
-
-
Mass Spectrometry (ESI-):
-
Source Temp: 400°C.
-
MRM Transitions:
-
Target: 105.0 → 75.0 (CE: -15 eV).
-
IS: 108.0 → 77.0 (for 13C3-GA).
-
-
-
Data Analysis:
-
Calculate concentration using the ratio of Analyte Area / IS Area against a 6-point calibration curve (0.5 – 100 µmol/L).
-
References
-
Rashed, M. S., et al. (2002). "Chiral liquid chromatography tandem mass spectrometry in the determination of the configuration of glyceric acid in urine of patients with D-glyceric and L-glyceric acidurias." Biomedical Chromatography. Link
-
Pitt, J. J. (2009). "Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry." Clinical Biochemist Reviews. Link
-
Struys, E. A., et al. (2018). "Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism." Molecular Genetics and Metabolism. Link
-
Sigma-Aldrich. "Derivatization Reagents for GC: BSTFA." Technical Bulletin. Link
Sources
- 1. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Glyceric acid, 3TMS derivative [webbook.nist.gov]
- 4. Glyceric acid tris-TMS | C12H30O4Si3 | CID 520886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chromatogram Detail [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
